Enfuvirtide
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166672 | |
| Record name | Enfuvirtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4492 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Negligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL. | |
| Record name | ENFUVIRTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off white amorphous solid | |
CAS No. |
159519-65-0 | |
| Record name | Enfuvirtide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159519650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enfuvirtide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enfuvirtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159519-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENFUVIRTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Genesis of a New Antiretroviral Class: The Discovery and Development of Enfuvirtide (T-20)
A Technical Guide for Drug Development Professionals
Abstract
Enfuvirtide (T-20), marketed as Fuzeon, represents a landmark in the history of antiretroviral therapy. As the first-in-class HIV fusion inhibitor, its development forged a new therapeutic pathway, targeting the critical process of viral entry into host cells. This technical guide provides an in-depth chronicle of this compound's journey from an academic discovery to a clinically approved therapeutic. It details the scientific hurdles, pivotal clinical findings, and the innovative manufacturing processes that brought this complex peptide therapeutic to patients with multi-drug resistant HIV-1. For researchers and drug development professionals, the story of this compound offers crucial insights into novel target identification, peptide drug development, and the management of treatment-resistant viral infections.
Discovery and Origins
The story of this compound begins in the early 1990s, a period of intense research to identify new vulnerabilities in the HIV lifecycle. By 1993, researchers had recognized the potential of synthetic peptides that could interfere with the function of the HIV envelope glycoprotein gp41, a critical component of the viral fusion machinery[1]. This foundational work took place at Duke University, where the research eventually led to the formation of the pharmaceutical company Trimeris.
Trimeris initiated the development of the peptide, initially designated DP-178 and later as T-20, in 1996[1]. The core concept was to create a "biomimetic" peptide, a synthetic molecule designed to mimic a natural component of the viral fusion apparatus. By mimicking the C-terminal heptad repeat (HR2) region of gp41, T-20 could competitively bind to the N-terminal heptad repeat (HR1) region, effectively jamming the fusion mechanism before the virus could enter the host cell[2][3].
Recognizing the challenges of late-stage clinical development and large-scale manufacturing of a complex peptide, Trimeris entered into a strategic partnership with Hoffmann-La Roche in 1999. This collaboration provided the necessary resources and expertise to navigate the rigorous path to regulatory approval. On March 13, 2003, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of HIV-1 infection, ushering in a new era of antiretroviral therapy with the first HIV fusion inhibitor.
Mechanism of Action: A Molecular Wrench in the HIV Fusion Machinery
This compound's therapeutic effect is achieved by disrupting the final stage of HIV-1's entry into a host cell, a process mediated by the viral envelope glycoprotein complex (gp120 and gp41).
The process of HIV-1 entry can be summarized in the following steps:
-
Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a host T-cell.
-
Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
-
gp41 Activation: The gp120-co-receptor interaction unleashes a cascade of conformational changes in the transmembrane glycoprotein gp41. This exposes a hydrophobic "fusion peptide" which inserts itself into the host cell membrane.
-
Formation of the Pre-Hairpin Intermediate: The gp41 molecule then folds back on itself, bringing the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2) regions into close proximity. This "pre-hairpin" structure is a transient but critical intermediate.
-
Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains zip together to form a stable six-helix bundle. This action pulls the viral and host cell membranes together, leading to the formation of a fusion pore and the subsequent entry of the viral capsid into the host cell.
This compound, a 36-amino acid synthetic peptide, is structurally similar to the HR2 region of gp41[3][4]. It acts as a competitive inhibitor, binding to the HR1 domain of gp41 in the pre-hairpin intermediate state[2]. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle and halting the fusion process[3].
Preclinical and Clinical Development
Preclinical Evaluation
In vitro studies were crucial in establishing the antiviral activity of this compound. These experiments demonstrated that the peptide had potent activity against a broad range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.
Experimental Protocol: In Vitro Antiviral Activity Assay (Cell-Cell Fusion Assay)
A common method to assess the activity of fusion inhibitors is the cell-cell fusion assay. This assay measures the ability of a compound to prevent the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and a co-receptor.
-
Cell Lines:
-
Effector Cells: A cell line (e.g., 293T) is co-transfected with plasmids expressing the HIV-1 Env glycoproteins (gp120/gp41) and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).
-
Target Cells: Another cell line (e.g., TZM-bl) is co-transfected with plasmids expressing the CD4 receptor, a co-receptor (CCR5 or CXCR4), and the complementary fragment of the reporter enzyme (e.g., the ω fragment of β-galactosidase).
-
-
Co-culture and Treatment: The effector and target cells are mixed and co-cultured in the presence of varying concentrations of the test compound (this compound).
-
Fusion and Reporter Activation: If cell-cell fusion occurs, the two fragments of the reporter enzyme combine to form a functional enzyme.
-
Quantification: The activity of the reporter enzyme is quantified, typically by adding a substrate that produces a luminescent or colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the compound. The 50% inhibitory concentration (IC50) is then calculated.
Clinical Trials
The clinical development of this compound included Phase I and II trials that established its safety, pharmacokinetic profile, and preliminary efficacy. The pivotal Phase III trials, known as TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), provided the definitive evidence for its approval.
Experimental Protocol: TORO 1 and TORO 2 Phase III Trials
-
Study Design: These were open-label, randomized, controlled, multicenter trials.
-
Patient Population: The studies enrolled heavily treatment-experienced HIV-1 infected patients who had evidence of viral replication despite ongoing therapy. Key inclusion criteria included prior treatment with at least one agent from each of the three main antiretroviral classes (nucleoside/nucleotide reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and protease inhibitors), evidence of resistance to these classes, and a plasma HIV-1 RNA level of at least 5,000 copies/mL.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (90 mg twice daily by subcutaneous injection) in combination with an optimized background (OB) regimen of 3-5 antiretroviral drugs, or the OB regimen alone (control group).
-
Optimized Background Regimen: The OB regimen was individually tailored for each patient based on their treatment history and the results of genotypic and phenotypic resistance testing.
-
Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24.
Summary of Key Clinical Trial Data
The TORO 1 and TORO 2 trials demonstrated a significant virological and immunological benefit of adding this compound to an optimized background regimen in treatment-experienced patients.
| Baseline Characteristics | TORO 1 (this compound + OB) | TORO 1 (OB Only) | TORO 2 (this compound + OB) | TORO 2 (OB Only) |
| Number of Patients | 329 | 162 | 332 | 172 |
| Median Baseline HIV-1 RNA (log10 copies/mL) | 5.2 | 5.2 | 5.1 | 5.2 |
| Median Baseline CD4+ Cell Count (cells/mm³) | 75.5 | 87.0 | 91 | 106 |
| Efficacy Outcomes at Week 24 | TORO 1 (this compound + OB) | TORO 1 (OB Only) | TORO 2 (this compound + OB) | TORO 2 (OB Only) |
| Mean Change in HIV-1 RNA (log10 copies/mL) | -1.696 | -0.764 | -1.429 | -0.648 |
| Mean Change in CD4+ Cell Count (cells/mm³) | +76 | +32 | +65 | +38 |
| Patients with HIV-1 RNA <400 copies/mL | 31.7% | 16.4% | 28.4% | 13.6% |
| Efficacy Outcomes at Week 48 (Combined TORO 1 & 2) | This compound + OB | OB Only |
| Patients with HIV-1 RNA <400 copies/mL | 30.4% | 12.0% |
| Patients with HIV-1 RNA <50 copies/mL | 18.3% | 7.8% |
Data compiled from results of the TORO 1 and TORO 2 clinical trials.[5][6][7]
Resistance Mechanisms
As with all antiretroviral agents, the emergence of drug resistance is a key consideration. Resistance to this compound is primarily associated with mutations in the HR1 domain of gp41, the direct binding site of the drug[8]. Specifically, mutations within a 10-amino acid region (residues 36-45) of gp41 are most commonly linked to reduced susceptibility to this compound[5]. These mutations can decrease the binding affinity of this compound to its target, thereby diminishing its inhibitory effect. Genotypic and phenotypic resistance testing can be employed to monitor for the emergence of this compound resistance in patients.
Manufacturing and Synthesis
The large-scale manufacturing of this compound presented a significant challenge due to its size (a 36-amino acid peptide) and complexity[1][9]. The production of such a long peptide by chemical synthesis was a landmark achievement in industrial peptide chemistry. The manufacturing process involves a hybrid approach, combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Experimental Protocol: Large-Scale Synthesis of this compound (Conceptual Overview)
-
Fragment Synthesis (SPPS): The 36-amino acid sequence of this compound is divided into several smaller peptide fragments. Each fragment is synthesized using solid-phase peptide synthesis. In SPPS, the C-terminal amino acid of the fragment is anchored to an insoluble resin support. Subsequent amino acids are then added in a stepwise manner, with protecting groups used to prevent unwanted side reactions.
-
Cleavage from Resin: Once a fragment is fully synthesized, it is cleaved from the resin support.
-
Fragment Condensation (Solution-Phase): The synthesized fragments are then coupled together in solution to form the full-length 36-amino acid peptide.
-
Purification: The crude peptide is subjected to rigorous purification steps, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC), to remove impurities and achieve the high purity required for a pharmaceutical product.
-
Lyophilization: The purified peptide is then lyophilized (freeze-dried) to produce a stable powder for formulation.
This hybrid approach allows for more efficient synthesis and purification of the large peptide compared to a single, continuous solid-phase synthesis of the entire molecule.
Conclusion
The development of this compound was a triumph of rational drug design and a testament to the power of academic and industry collaboration. It not only provided a much-needed therapeutic option for patients with multi-drug resistant HIV-1 but also validated a new target in the HIV lifecycle, paving the way for further research into entry inhibitors. The challenges overcome in its large-scale chemical synthesis have also advanced the field of peptide therapeutics. While newer antiretroviral agents with more convenient dosing have since been developed, the story of this compound remains a cornerstone in the history of HIV treatment and a valuable case study for drug development professionals.
References
- 1. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebodypro.com [thebodypro.com]
- 4. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. This compound | Oncohema Key [oncohemakey.com]
- 6. Durable efficacy of this compound over 48 weeks in heavily treatment-experienced HIV-1-infected patients in the T-20 versus optimized background regimen only 1 and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Characterization of the Enfuvirtide Binding Site on HIV-1 gp41
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the binding site of Enfuvirtide, the first-in-class HIV fusion inhibitor, on the viral glycoprotein gp41. It consolidates key quantitative data, outlines detailed experimental protocols used for its characterization, and presents visual diagrams of the underlying molecular and experimental processes.
Introduction: The HIV-1 Fusion Machinery and this compound
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a critical first step in its lifecycle, mediated by the viral envelope glycoprotein (Env) complex. This complex is a trimer of heterodimers, each consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1] The process begins when gp120 binds to the CD4 receptor on the target T-cell, triggering conformational changes that expose a binding site for a coreceptor (either CCR5 or CXCR4).[2] This co-receptor binding initiates a dramatic structural rearrangement in gp41, which is the direct catalyst for membrane fusion.[2][3]
Gp41 contains two key helical regions known as the N-terminal Heptad Repeat (NHR or HR1) and the C-terminal Heptad Repeat (CHR or HR2).[4] Upon activation, gp41 extends to insert its N-terminal fusion peptide into the host cell membrane, forming a transient "pre-hairpin intermediate."[2][5] The fusion process culminates when the HR2 regions fold back to associate with the HR1 regions, forming a highly stable, six-helix bundle (6-HB) structure.[3] This action pulls the viral and cellular membranes into close proximity, facilitating their fusion and allowing the viral capsid to enter the cell.[3]
This compound (also known as T-20) is a 36-amino acid synthetic peptide that represents a milestone in antiretroviral therapy as the first approved HIV fusion inhibitor.[3][6][7] It is a biomimetic peptide, homologous to a segment of the gp41 HR2 domain.[6][8] Its mechanism of action is to intercept the fusion process at the pre-hairpin intermediate stage.[6]
Mechanism of Action: Competitive Inhibition of 6-Helix Bundle Formation
This compound functions as a competitive inhibitor. By mimicking the HR2 domain, it binds to the HR1 domain of gp41 in its transient, pre-hairpin intermediate state.[8][9] This binding physically obstructs the interaction between the endogenous HR1 and HR2 domains, thereby preventing the formation of the critical six-helix bundle.[3][6][10] By locking gp41 in this inactive conformation, this compound effectively halts the fusion process before the viral and host cell membranes can merge.[8]
Caption: HIV-1 gp41 fusion pathway and the inhibitory action of this compound.
Characterization of the this compound Binding Site
The primary binding site for this compound is located within the N-terminal Heptad Repeat (HR1) of gp41. Extensive research, particularly through the analysis of drug-resistant mutations, has pinpointed a critical 10-amino acid motif spanning residues 36 to 45 (GIVQQQNNLL) as the core determinant of this compound binding and susceptibility.[3][6][11] Mutations arising within this specific region are the principal mechanism of acquired resistance to the drug.[6][11]
Key Interacting Residues
Early in vitro studies identified a three-amino-acid motif, GIV (residues 36-38), as being crucial for this compound activity.[12] Subsequent clinical studies expanded this critical region to the 10-amino acid segment from positions 36 to 45.[3] Mutations at any of these positions can significantly reduce the binding affinity of this compound, leading to a loss of antiviral potency.[3][13]
Quantitative Data on this compound-gp41 Interaction
The interaction between this compound and gp41 has been quantified using various biophysical and virological assays. These studies provide precise measurements of binding affinity and the impact of resistance mutations on drug efficacy.
Binding Affinity Data
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two primary methods used to measure the binding affinity (expressed as the dissociation constant, Kd) between this compound and gp41 fragments. Lower Kd values indicate a stronger binding interaction.
| Compound | gp41 Target Fragment | Technique | Binding Affinity (Kd) | Reference |
| This compound | N46 (HR1 model) | SPR | 182 nM | [14] |
| PEG2k-Enfuvirtide | N46 (HR1 model) | SPR | 307 nM | [14] |
| This compound | gp41 | Molecular Dynamics | 3.7 µM (3700 nM) | [15] |
Table 1: Summary of reported binding affinities for this compound and its derivatives to gp41 target fragments.
Antiviral Potency and Resistance Data
Antiviral activity is typically measured as the 50% inhibitory concentration (IC50), the drug concentration required to reduce viral replication by half. The fold change in IC50 for a mutant virus compared to the wild-type (WT) is a standard measure of drug resistance.
| HIV-1 Env Background | gp41 Mutation(s) | Fold Change in IC50 vs. WT | Reference |
| LAI | G36D | 5.3 | [16] |
| LAI | V38M | 3.5 | [16] |
| LAI | G36D / V38M | 30 | [16] |
| YU-2 | G36D | 4.5 | [16] |
| YU-2 | V38M | 7.5 | [16] |
| YU-2 | G36D / V38M | 65 | [16] |
| BG505 | N43D | ~100 | [17] |
| BG505 | V38A/N42T | >10,000 | [17] |
Table 2: Impact of common gp41 HR1 mutations on this compound antiviral potency (IC50).
Experimental Protocols for Binding Site Characterization
A multi-faceted approach combining structural biology, biophysics, and virology has been essential to fully characterize the this compound binding site.
Caption: Integrated experimental workflow for gp41 binding site analysis.
Site-Directed Mutagenesis
This technique is used to create specific mutations in the gp41 gene to assess their impact on drug susceptibility.[12][18]
-
Template Preparation: A plasmid containing the wild-type HIV-1 env gene (e.g., from the NL4-3 strain) is isolated and purified.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the target DNA sequence but containing the desired mutation (e.g., a codon change at position 36, 38, or 43).
-
Mutagenesis PCR: A high-fidelity DNA polymerase is used in a PCR reaction with the mutagenic primers and the template plasmid. The polymerase extends the primers, incorporating the mutation and replicating the entire plasmid.
-
Template Digestion: The parental (non-mutated) DNA template, which is typically methylated from bacterial propagation, is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Verification: Plasmids are isolated from bacterial colonies, and the env gene is sequenced to confirm the presence of the desired mutation and the absence of off-target mutations.
-
Functional Analysis: The verified mutant plasmid is used to produce pseudotyped viruses for use in antiviral susceptibility assays.[12]
X-ray Crystallography
This method provides a high-resolution 3D structure of the this compound-gp41 complex, revealing the precise atomic interactions.[19]
-
Protein/Peptide Preparation: Synthetic peptides mimicking the this compound target (HR1, e.g., N39) and this compound (T20) itself are synthesized and purified.[19]
-
Complex Formation: The N39 and T20 peptides are mixed in solution to allow for the assembly of the six-helix bundle complex.[19]
-
Crystallization: The T20/N39 complex is subjected to a wide range of crystallization screening conditions (varying pH, precipitants, temperature) to find conditions that promote the formation of well-ordered crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final 3D structure with a resolution limit often around 2.3 Å.[19]
Surface Plasmon Resonance (SPR)
SPR is used to measure real-time binding kinetics and affinity.[14]
-
Chip Preparation: A gp41 HR1 model peptide (e.g., N46) is covalently immobilized on the surface of a Biacore sensor chip.[14]
-
Binding Analysis: Solutions containing different concentrations of the analyte (this compound or its derivatives) are flowed over the chip surface in a continuous stream of running buffer (e.g., PBS with Tween 20).[14]
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.
-
Kinetic Parameter Calculation: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) using analysis software to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]
Antiviral Susceptibility (Phenotypic) Assay
These cell-based assays quantify the ability of a drug to inhibit viral replication. The TZM-bl reporter cell line assay is a common example.[17]
-
Cell Plating: TZM-bl cells, which contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded into 96-well plates.
-
Drug Dilution: this compound is prepared in a series of dilutions and added to the wells.
-
Infection: A standardized amount of HIV-1 virus (wild-type or mutant) is added to each well.
-
Incubation: The plates are incubated for approximately 48 hours to allow for a single round of viral entry and infection.
-
Lysis and Readout: The cells are lysed, and a luciferase substrate is added. The light produced by the luciferase enzyme, which is proportional to the level of viral infection, is measured using a luminometer.
-
IC50 Calculation: The luminescence data is plotted against the drug concentration, and a dose-response curve is generated. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luminescence compared to the no-drug control.[17]
Mechanism of Resistance
The primary mechanism of resistance to this compound is the selection of mutations within the HR1 binding site (residues 36-45).[9][13] These mutations can reduce the binding affinity of this compound through several means, including steric hindrance or the introduction of electrostatic repulsion.[20] For example, mutations like V38E and N43D introduce negatively charged residues that can electrostatically repel the drug.[20] The I37K and Q41R mutations can destabilize the coiled-coil structure itself, altering the binding pocket.[20] This reduced binding affinity means that a higher concentration of the drug is required to achieve the same level of inhibition, resulting in a clinically resistant phenotype.
Caption: Logical pathway for the selection of this compound-resistant HIV-1.
Conclusion
The characterization of the this compound binding site on gp41 is a paradigm of modern drug development, integrating virology, structural biology, and biophysics. The core binding site has been definitively mapped to the 36-45 amino acid region of the HR1 domain. Quantitative analyses have precisely detailed the drug's binding affinity and the profound impact of resistance mutations. The detailed experimental protocols outlined herein provide a robust framework for the continued study of this interaction and for the development of next-generation fusion inhibitors designed to overcome existing resistance pathways. This comprehensive understanding is critical for designing novel therapeutics that can effectively target the conserved and essential HIV-1 fusion machinery.
References
- 1. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Gp41 Polymorphisms in the Fusion Peptide Domain and T-20 (this compound) Resistance-Associated Regions in Korean HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. nps.org.au [nps.org.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Resistance to this compound, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Performance of Human Immunodeficiency Virus Type 1 gp41 Assays for Detecting this compound (T-20) Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization [natap.org]
- 17. Massively Parallel Profiling of HIV-1 Resistance to the Fusion Inhibitor this compound [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of HIV-1 Fusion Inhibition: An In-depth Analysis of the Enfuvirtide-gp41 Complex
For Immediate Release
This technical guide provides a comprehensive overview of the structural biology of the Enfuvirtide-gp41 complex, a critical interaction in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative binding data, and experimental methodologies that have elucidated our understanding of this pivotal antiretroviral drug target.
Introduction: Halting Viral Entry at the Molecular Level
This compound (also known as T-20) is a synthetic 36-amino acid peptide that represents the first in a class of antiretroviral drugs known as fusion inhibitors.[1][2][3][4] It effectively blocks the entry of HIV-1 into CD4+ T cells by targeting the viral transmembrane glycoprotein gp41.[5] The mechanism of action involves the disruption of the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes.[6] This guide delves into the intricate structural details of the this compound-gp41 interaction, providing a foundation for understanding its therapeutic efficacy and the mechanisms of drug resistance.
The HIV-1 Fusion Machinery and the Role of gp41
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-helper cells.[7][8] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[7][8] Co-receptor binding induces a dramatic structural rearrangement in the associated gp41 protein, which is the fusion-mediating subunit.
The gp41 protein consists of several key functional domains, including two heptad repeat regions, HR1 and HR2.[2] Following co-receptor binding, the HR1 domains of three gp41 molecules assemble into a trimeric coiled-coil. This prompts the insertion of the hydrophobic fusion peptide at the N-terminus of gp41 into the host cell membrane.[8][9] Subsequently, the HR2 regions fold back to pack into hydrophobic grooves on the exterior of the HR1 trimer, forming a highly stable six-helix bundle structure.[1][8] This zippering action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[7][8]
Mechanism of Action of this compound
This compound is a biomimetic peptide, designed to mimic the HR2 domain of gp41.[10] It acts as a competitive inhibitor, binding to the HR1 domain of gp41 in its transient, pre-fusion intermediate state, after the fusion peptide has inserted into the target cell membrane but before the six-helix bundle is fully formed.[2] By occupying the binding grooves on the HR1 trimer, this compound prevents the association of the endogenous HR2 domains, thereby arresting the fusion process and blocking viral entry.[2][3]
The following diagram illustrates the HIV-1 entry and fusion pathway and the inhibitory action of this compound.
Quantitative Analysis of the this compound-gp41 Interaction
The efficacy of this compound is intrinsically linked to its binding affinity for the HR1 domain of gp41. This interaction has been quantified using various biophysical techniques, providing valuable data for understanding its potency and the impact of resistance mutations.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound to gp41 HR1 fragment (N46) | 307 nM | Surface Plasmon Resonance (SPR) | [11][12][13] |
| Inhibitory Concentration (IC50) | |||
| This compound against HIV-1 IIIB | 26 - 28 nM | Cell-cell fusion assay / p24 antigen ELISA | [14] |
| This compound against HIV-1 HXB2 | 4.3 - 14.4 nM | Pseudovirus infection assay | [1] |
| This compound against HIV-1 SF162 | 48 - 75 nM | Pseudovirus infection assay | [1] |
| Impact of Resistance Mutations | |||
| G36D/V38M mutation in gp41 | 30- to 360-fold increase in IC50 | Cell-cell fusion and pseudotype virus infection assays | [2] |
| N43D mutation in gp41 | 5- to 50-fold increase in antiviral activity | In vitro assays | [15] |
Table 1: Quantitative data for the this compound-gp41 interaction. Note that IC50 values can vary depending on the specific HIV-1 strain and the experimental assay used.
Structural Insights from Experimental Studies
The three-dimensional structure of the this compound-gp41 complex has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed the molecular details of the interaction and the conformational changes that occur upon binding.
Upon binding to the HR1 domain, this compound adopts a helical conformation.[11] A crystal structure of a complex between T20 (this compound) and a target mimic peptide (N39) revealed the formation of a six-helical bundle, providing a structural basis for its mechanism of action.[16] The hydrophobic interactions between residues of this compound and the grooves of the HR1 trimer are critical for the stability of the complex.[17]
The following diagram illustrates a simplified workflow for the structural determination of a peptide-protein complex using X-ray crystallography.
Detailed Experimental Protocols
A comprehensive understanding of the this compound-gp41 complex has been built upon rigorous experimental methodologies. Below are outlines of the key protocols used in its structural and functional characterization.
X-ray Crystallography of the Peptide-Protein Complex
This protocol provides a general framework for determining the three-dimensional structure of a peptide (this compound analog) in complex with a protein (gp41 fragment).
-
Protein and Peptide Preparation:
-
The target gp41 fragment (e.g., a construct containing the HR1 domain) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
The peptide (this compound or a derivative) is chemically synthesized and purified by high-performance liquid chromatography (HPLC).
-
-
Complex Formation and Crystallization:
-
The purified protein and peptide are mixed in a specific molar ratio and incubated to allow complex formation.
-
Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion, testing a wide range of precipitants, pH, and temperature conditions.[18]
-
Once initial crystals are obtained, conditions are optimized to produce larger, well-diffracting crystals.
-
-
Data Collection and Processing:
-
Structure Determination and Refinement:
-
The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[19]
-
An initial electron density map is calculated, and a model of the complex is built into the density.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement to improve its fit to the experimental data and its stereochemical quality.
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
-
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in solution.
-
Sample Preparation:
-
For detailed structural studies, the protein (gp41 fragment) is typically isotopically labeled with ¹⁵N and ¹³C by expressing it in minimal media containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
The peptide (this compound) is usually unlabeled.
-
The protein and peptide are dissolved in a suitable NMR buffer, and the pH is carefully adjusted. A typical protein concentration for NMR is in the range of 0.1-1.0 mM.[21][22]
-
-
NMR Data Acquisition:
-
A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer to assign the chemical shifts of the protein backbone and side-chain atoms.
-
Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC) are conducted to obtain distance restraints between protons that are close in space (< 5 Å).
-
Scalar coupling constants can be measured to provide information about dihedral angles.
-
-
Structure Calculation and Analysis:
-
The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
An ensemble of structures consistent with the experimental data is generated.
-
The quality of the calculated structures is assessed using various validation tools.
-
Chemical shift perturbation studies can be performed by titrating the unlabeled peptide into the ¹⁵N-labeled protein to map the binding interface.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Sensor Chip Preparation:
-
A sensor chip with a suitable surface chemistry (e.g., carboxymethylated dextran) is activated.
-
The ligand (e.g., the gp41 fragment) is immobilized onto the sensor chip surface. A control flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein.[23]
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (this compound) is injected at various concentrations over the ligand-immobilized surface.[24]
-
The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[23]
-
The association phase is followed by a dissociation phase where the running buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the control flow cell.
-
The kinetic rate constants (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Mechanisms of Resistance to this compound
The clinical use of this compound can lead to the development of drug resistance, primarily through mutations in the HR1 domain of gp41.[3][4] These mutations, typically occurring within a 10-amino acid motif (residues 36-45), reduce the binding affinity of this compound to its target.[3][4][25] This decreased affinity allows the endogenous HR2 domain to outcompete the drug, enabling the formation of the six-helix bundle and subsequent viral fusion. Understanding the structural and energetic consequences of these resistance mutations is crucial for the development of next-generation fusion inhibitors with improved efficacy against resistant strains.
Conclusion and Future Directions
The structural and functional characterization of the this compound-gp41 complex has provided invaluable insights into the mechanism of HIV-1 fusion and its inhibition. The detailed molecular understanding of this interaction has not only rationalized the therapeutic effect of this compound but has also guided the design of more potent and broad-spectrum fusion inhibitors. Future research will likely focus on developing novel inhibitors that can overcome existing resistance mechanisms, potentially by targeting different epitopes on gp41 or by employing novel chemical scaffolds. The continued application of advanced structural biology techniques will undoubtedly play a central role in these endeavors, paving the way for new and improved antiretroviral therapies.
References
- 1. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to this compound, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. HIV - Wikipedia [en.wikipedia.org]
- 8. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 9. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Impact of the this compound resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 21. nmr-bio.com [nmr-bio.com]
- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Enfuvirtide Against HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfuvirtide (T-20) is the first-in-class fusion inhibitor approved for the treatment of HIV-1 infection. It is a 36-amino-acid synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41, effectively blocking the viral fusion process with target cells. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound against a wide range of HIV-1 subtypes. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing viral susceptibility, and a visual representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.
Introduction
The global diversity of HIV-1, with its various subtypes and circulating recombinant forms (CRFs), presents a significant challenge to the development of universally effective antiretroviral therapies. This compound, a synthetic peptide, offers a unique mechanism of action by targeting the gp41 protein, a critical component of the viral fusion machinery.[1][2] This guide delves into the in vitro efficacy of this compound across this genetic spectrum, providing crucial data for its clinical application and for the ongoing research into next-generation fusion inhibitors.
Mechanism of Action
This compound's antiviral activity stems from its ability to interrupt the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and cellular membranes.[2] Specifically, this compound binds to the first heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle, a critical step in the fusion process.[1] This blockade effectively halts viral entry into the host cell.
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound is typically quantified by determining the 50% and 90% inhibitory concentrations (IC50 and IC90), which represent the drug concentrations required to inhibit 50% and 90% of viral replication, respectively. These values are determined using various cell-based assays with different HIV-1 isolates.
Data Presentation
The following tables summarize the reported IC50 values for this compound against a range of HIV-1 subtypes and groups. It is important to note that IC50 values can vary depending on the specific viral isolate and the experimental assay used.
| HIV-1 Subtype | Number of Isolates | Median IC50 (µg/mL) | IC50 Range (µg/mL) | Reference |
| Group M | ||||
| Subtype A | 2 | 0.013 | 0.005 - 0.180 | [3] |
| Subtype C | 5 | 0.013 | 0.005 - 0.180 | [3] |
| Subtype D | 1 | 0.013 | 0.005 - 0.180 | [3] |
| Subtype F | 2 | 0.013 | 0.005 - 0.180 | [3] |
| Subtype G | 1 | 0.013 | 0.005 - 0.180 | [3] |
| Subtype J | 1 | 0.013 | 0.005 - 0.180 | [3] |
| CRF02_AG | 6 | 0.013 | 0.005 - 0.180 | [3] |
| CRF06_cpx | 1 | 0.013 | 0.005 - 0.180 | [3] |
| Group O | 1 | 0.15 ± 0.028 | - | [4] |
| Group O | 29 | - | 0.004 - 5.0 (nM) | [5] |
Note: Data for subtypes H, K, and other CRFs are limited in the reviewed literature. The provided data for subtypes A, C, D, F, G, J, and CRFs are from a single study and share the same median and range, suggesting a broad but variable activity.[3] The Group O data from two different studies show variability, which may be due to the use of different units and experimental setups.
| Condition | Mean IC50 (nM) | Reference |
| Diverse Subtypes (Panel 1: A, B, C, CRF01_AE, CRF07_BC) | 29.45 | [6] |
| Diverse Subtypes (Global Panel) | 29.45 | [6] |
Experimental Protocols
The determination of this compound's in vitro antiviral activity relies on robust and standardized experimental protocols. The TZM-bl and MAGI cell-based assays are commonly employed for this purpose.
General Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the susceptibility of HIV-1 to this compound.
References
- 1. This compound, the first fusion inhibitor to treat HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of HIV-1 non-B subtypes and recombinant variants to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baseline Genotypic and Phenotypic Susceptibilities of HIV-1 Group O to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Journey of Enfuvirtide: An In-depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Enfuvirtide, a pioneering HIV fusion inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical models, present detailed experimental protocols for conducting such studies, and visualize core concepts through diagrams.
Quantitative Pharmacokinetics of this compound in Preclinical Models
The preclinical pharmacokinetic profile of this compound has been primarily characterized in rodent models, with some data available for modified versions of the drug. While comprehensive data in higher-order species such as monkeys and dogs are not extensively published in the public domain, this section summarizes the available quantitative data and provides context for expected pharmacokinetic properties based on studies of similar peptide-based therapeutics.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | This compound | PEGylated this compound (PEG2k-ENF) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Administration | Single Subcutaneous Injection | Single Subcutaneous Injection |
| Dose | 1.7 µmol/kg | 1.7 µmol/kg |
| T½ (half-life) | 1.5 h[1] | 16.1 h[1] |
| Tmax (time to max. conc.) | Rapid | Slower than this compound |
| Cmax (max. concentration) | Rapidly reached | - |
| AUC (area under the curve) | - | Marked increase compared to this compound |
| Vd (volume of distribution) | - | Marked increase compared to this compound |
| MRT (mean residence time) | - | Marked increase compared to this compound |
Note: Specific quantitative values for Tmax, Cmax, AUC, Vd, and MRT for unmodified this compound in this study were not provided in the source material, but the qualitative description indicates rapid absorption and clearance.[1]
Contextual Pharmacokinetic Profile in Monkeys and Dogs
Metabolism and Excretion of this compound
This compound, being a 36-amino acid synthetic peptide, undergoes catabolism to its constituent amino acids.[3][4] This metabolic pathway is a natural process for peptide and protein degradation in the body.
-
Primary Metabolic Pathway : The primary route of elimination for this compound and its metabolite is catabolism into individual amino acid residues.[3]
-
Key Metabolite : A key, minimally active metabolite is formed through the deamination of the parent drug. Less than 17% of this compound is converted to this deaminated form.[3]
-
Excretion : The resulting amino acids from catabolism are recycled in the body's amino acid pool.
-
CYP450 Interaction : In vitro and in vivo studies have indicated that this compound has a low potential for drug-drug interactions as it does not significantly influence drugs metabolized by the cytochrome P450 (CYP) enzyme system.[3] Specifically, it has no clinically important effect on CYP3A4, CYP2D6, or N-acetyltransferase, and minimal effects on CYP1A2, CYP2E1, or CYP2C19.[3]
Experimental Protocols
This section outlines the typical methodologies employed in preclinical pharmacokinetic studies of peptide drugs like this compound.
Animal Models and Dosing
-
Species : Common preclinical species for pharmacokinetic studies include Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[5]
-
Administration : For this compound, the clinical route of administration is subcutaneous injection, and therefore, preclinical studies primarily utilize this route to mimic clinical use.[1][6] Intravenous administration is often included as a reference to determine absolute bioavailability.
-
Dose Formulation : this compound is typically reconstituted in a suitable vehicle, such as sterile water for injection or physiological saline, for administration.[1][6]
Sample Collection and Processing
-
Blood Sampling : Following drug administration, serial blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation : Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored frozen until analysis.
Bioanalytical Method for Quantification
The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation : Due to the peptide nature of this compound and the complexity of the plasma matrix, sample preparation is a critical step. A common technique is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate larger proteins, leaving the drug in the supernatant for analysis.
-
Chromatographic Separation : The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reversed-phase C18 column is often used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is commonly used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of this compound and its characteristic product ions, ensuring high selectivity and sensitivity.
-
Quantification : The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, plotted against a calibration curve.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits the fusion of HIV-1 with host cells.
Caption: Mechanism of this compound action, inhibiting HIV-1 fusion.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The diagram below outlines the key steps involved in a typical preclinical pharmacokinetic study of a peptide therapeutic like this compound.
Caption: Workflow of a typical preclinical pharmacokinetic study.
References
- 1. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins (Journal Article) | OSTI.GOV [osti.gov]
- 2. Comparison of the pharmacokinetics of subcutaneous and intravenous administration of a phosphorothioate oligodeoxynucleotide in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound and Cutaneous Injection-Site Reactions - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Early research on novel Enfuvirtide derivatives and analogues
An In-depth Technical Guide to Early Research on Novel Enfuvirtide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as T-20) marked a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) as the first clinically approved viral fusion inhibitor.[1][2][3] Its unique mechanism of action, which targets the virus's entry into the host cell, provided a new therapeutic avenue for patients with multi-drug resistant HIV-1.[1][4] this compound is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (HR2) region of the HIV-1 transmembrane glycoprotein gp41.[5][6] It functions by binding to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[7][8][9]
Despite its therapeutic success, the clinical application of this compound has been hampered by several limitations, including a short plasma half-life requiring twice-daily subcutaneous injections, the emergence of drug-resistant viral strains, and injection-site reactions.[10][11][12] These challenges spurred extensive early research into the development of novel derivatives and analogues with improved potency, enhanced pharmacokinetic profiles, and a higher barrier to resistance. This guide provides a detailed overview of this foundational research, summarizing key quantitative data, outlining experimental protocols, and visualizing the core concepts.
Mechanism of Action: HIV-1 Fusion and Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope (Env) glycoproteins, gp120 and gp41. The process is initiated by the binding of gp120 to the CD4 receptor on the target cell, followed by an interaction with a co-receptor (CCR5 or CXCR4).[7] This triggers a series of conformational changes in gp41, exposing its N-terminal fusion peptide, which then inserts into the host cell membrane.[10] Subsequently, the gp41 ectodomain refolds, bringing the HR1 and HR2 domains together to form a stable six-helix bundle (6HB).[6] This bundle formation pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[4]
This compound inhibits this final step. As a peptide mimic of the HR2 domain, it competitively binds to the HR1 domain in its transient, pre-fusion state.[4] This binding event obstructs the interaction between the native HR1 and HR2 domains, thereby preventing the formation of the critical six-helix bundle and halting the fusion process.[6][7]
Strategies for Developing Novel this compound Analogues
Early research to improve upon this compound focused on several key strategies: modifying the peptide sequence to enhance binding affinity and overcome resistance, and chemical conjugation to improve pharmacokinetic properties.
Second and Third-Generation Peptide Inhibitors
The development of resistance to this compound is primarily associated with mutations in the HR1 domain of gp41 (amino acids 36-45), which reduce the binding affinity of the drug.[4] Next-generation inhibitors were designed to have improved interactions with this binding site.
-
T-1249: A second-generation inhibitor, T-1249 is a 39-amino acid peptide with a sequence derived from HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV). This hybrid design was intended to broaden its activity and make it effective against this compound-resistant viruses.[2]
-
Sifuvirtide: A third-generation inhibitor designed by modifying the this compound sequence. Key changes included optimizing the HR1-binding domain and adding a specific "pocket-binding domain" (PBD) to interact with a conserved hydrophobic pocket in the HR1 trimer, significantly increasing binding stability and antiviral potency.[13]
-
T-2635 and T-1144: These third-generation peptides were developed through rational design to increase α-helicity and the stability of the inhibitor-HR1 complex.[5][14] T-2635, in particular, showed exceptionally potent activity (up to 3,600-fold higher than this compound) against resistant viral strains.[5]
Lipopeptide Derivatives
Another successful strategy involved the conjugation of fatty acids to the peptide sequence. This modification enhances the inhibitor's interaction with the viral membrane and can improve its metabolic stability.
-
LP-40: A novel lipopeptide created by replacing the C-terminal tryptophan-rich motif (TRM) of T-20 with a fatty acid group. This modification led to markedly enhanced binding affinity for the target site and dramatically increased inhibitory activity on HIV-1 fusion and infection.[10]
Pharmacokinetic Modifications: PEGylation
To address the short half-life of this compound, researchers explored conjugation with polyethylene glycol (PEG), a strategy known to improve the stability and circulation time of peptide drugs.
-
This compound-PEG Conjugates: Studies demonstrated that site-specific attachment of a PEG molecule (e.g., 2 kDa) to the N-terminus of this compound could significantly prolong its half-life in rats (from ~1.5h to ~16h) while retaining potent anti-HIV activity.[15] Another approach involved conjugating this compound to a synthetic pentasaccharide that binds to antithrombin, which also served to extend its plasma half-life.[11]
Data Presentation: Comparative Antiviral Activity
The following tables summarize the quantitative data from early studies, comparing the antiviral potency of various this compound derivatives and analogues.
Table 1: Antiviral Activity of Next-Generation this compound Analogues
| Compound | Target HIV-1 Strain | IC50 (nM) | Fold Improvement vs. This compound | Reference |
|---|---|---|---|---|
| This compound (T-20) | NL4-3 (Wild-Type) | 36 | - | [16] |
| Resistant (N43D) | >500 | - | [16] | |
| Sifuvirtide | IIIB (Wild-Type) | ~1.7 | ~6x | [13][16] |
| Bal (Wild-Type) | ~3.4 | ~6x | [13] | |
| This compound-Resistant | ~15 | >30x | [13] | |
| T-2635 | This compound-Resistant | ~0.1 | up to 3600x | [5][16] |
| T-1144 | this compound-Resistant | ~2-8 | High |[14] |
IC50 (50% inhibitory concentration) values can vary based on the specific assay and cell line used.
Table 2: Activity and Pharmacokinetic Properties of Modified this compound Derivatives
| Derivative | Modification | Key Finding | IC50 / EC50 | Half-life (rats) | Reference |
|---|---|---|---|---|---|
| This compound (Native) | None | Baseline | ~275 nM (Syncytium) | ~2 h | [11] |
| This compound-Pentasaccharide | Pentasaccharide Conjugate | Improved half-life, ~5x more potent | ~51-72 nM (Syncytium) | 8.3 h (pentasaccharide component) | [11] |
| This compound-PEG (2 kDa) | N-terminal PEGylation | Significantly improved half-life | Similar to native ENF | 16.1 h | [15] |
| LP-40 | C-terminal Fatty Acid | Dramatically increased potency | Markedly lower than T-20 | Not specified |[10] |
Experimental Protocols
The evaluation of novel this compound derivatives relies on a set of standardized biochemical and virological assays.
Peptide Synthesis
-
Methodology: Peptides such as this compound and its analogues are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled on a solid resin support, with each amino acid being sequentially coupled after the removal of the N-terminal Fmoc protecting group. Following assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude peptide is then purified to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[2][17]
Antiviral Activity Assay
-
Objective: To determine the concentration of the peptide inhibitor required to inhibit 50% of viral replication (IC50).
-
Methodology:
-
Cell Culture: A susceptible target cell line (e.g., MT-2, TZM-bl cells, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Infection: Cells are infected with a known amount of HIV-1 stock (either laboratory-adapted strains like HIV-1 IIIB or clinical isolates) in the presence of serial dilutions of the peptide inhibitor.
-
Incubation: The culture is incubated for several days to allow for viral replication.
-
Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 core antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The p24 concentrations are plotted against the peptide concentrations, and the IC50 value is calculated using a dose-response curve fit.[13][18]
-
Cell-Cell Fusion (Syncytium) Assay
-
Objective: To measure the inhibitor's ability to block membrane fusion between virus-expressing cells and target cells.
-
Methodology:
-
Cell Populations: Two cell populations are prepared: effector cells (e.g., CHO cells) engineered to express the HIV-1 Env glycoprotein (gp120/gp41) on their surface, and target cells (e.g., MT-2 cells) that express CD4 and co-receptors.
-
Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the peptide inhibitor.
-
Fusion Event: If fusion occurs, multinucleated giant cells (syncytia) are formed.
-
Quantification: The inhibition of fusion is quantified by counting the number of syncytia or by using a reporter gene assay (e.g., luciferase or β-galactosidase) where activation occurs only upon cell fusion. The concentration that inhibits 50% of syncytium formation is the EC50.[11][19]
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the secondary structure (specifically α-helicity) of the peptide inhibitors and their binding to target domains.
-
Methodology:
-
Sample Preparation: Solutions of the peptide inhibitor alone, a target peptide (e.g., a synthetic peptide corresponding to the HR1 domain like N46 or N36), and a mixture of the two are prepared in a suitable buffer.[15][19]
-
Measurement: CD spectra are recorded in the far-UV region (e.g., 190-260 nm).
-
Analysis: The α-helical content is determined by the characteristic negative bands at approximately 208 and 222 nm. An increase in the magnitude of these bands upon mixing the inhibitor with its target indicates that the peptide adopts a more helical conformation upon binding, which is a key feature of this class of inhibitors.[15]
-
Conclusion
The early research and development of this compound derivatives and analogues have been instrumental in advancing the field of HIV therapeutics. By employing strategies such as rational peptide design, lipidation, and PEGylation, scientists successfully created next-generation fusion inhibitors with substantially improved characteristics. These novel compounds demonstrated enhanced potency against both wild-type and this compound-resistant HIV-1 strains, a higher genetic barrier to resistance, and superior pharmacokinetic profiles. The knowledge gained from this foundational work has not only provided potential new therapeutic candidates for HIV but has also established a blueprint for the development of peptide-based antivirals targeting class I fusion proteins of other viruses, underscoring the lasting impact of this research on infectious disease treatment.[6]
References
- 1. This compound: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of HIV fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide inhibitors of virus-cell fusion: this compound as a case study in clinical discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellsciences.com [cellsciences.com]
- 18. Revisiting the mechanism of this compound and designing an analog with improved fusion inhibitory activity by targeting triple sites in gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Enfuvirtide as a Research Tool for Studying HIV-1 Entry Mechanisms: An In-depth Technical Guide
Introduction
Enfuvirtide (also known as T-20 or Fuzeon®) is a synthetic 36-amino-acid peptide and the first clinically approved antiretroviral drug in the fusion inhibitor class.[1][2][3][4] It is a biomimetic peptide derived from the C-terminal heptad repeat (CHR or HR2) region of the HIV-1 transmembrane glycoprotein gp41.[4][5][6] Clinically, this compound is used in combination with other antiretroviral agents for treatment-experienced patients with evidence of HIV-1 replication despite ongoing therapy.[6][7] Beyond its therapeutic role, this compound's highly specific mechanism of action makes it an invaluable tool for researchers dissecting the molecular intricacies of HIV-1 entry. This guide provides a technical overview of how this compound can be leveraged in a research setting to study the viral fusion process, probe the structure and function of the viral envelope glycoproteins, and evaluate novel entry inhibitors.
Core Mechanism of Action: Interrupting the Fusion Cascade
The entry of HIV-1 into a host cell is a multi-step process mediated by the envelope glycoprotein complex (Env), a trimer of gp120 and gp41 heterodimers.[8][9]
-
Attachment and Receptor Binding: The gp120 subunit first binds to the CD4 receptor on the surface of a target host cell (e.g., T-helper cell).[1][7]
-
Co-receptor Engagement: This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[1][8]
-
gp41 Activation and Pre-Hairpin Intermediate: Co-receptor binding triggers a cascade of conformational changes in the gp41 subunit. The N-terminal fusion peptide of gp41 is exposed and inserts into the host cell membrane.[8][10] This creates a transient "pre-hairpin intermediate" state, where gp41 bridges the viral and cellular membranes.[8][10]
-
Six-Helix Bundle Formation and Fusion: The pre-hairpin intermediate is inherently unstable. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) regions of the gp41 ectodomain then fold back on each other. This forms a highly stable, six-helix bundle (6-HB) structure, pulling the viral and host cell membranes into close proximity and leading to membrane fusion and the release of the viral capsid into the cytoplasm.[7][8]
This compound's mechanism is to intercept this process at a critical juncture. As a synthetic peptide homologous to the HR2 region, it competitively binds to the HR1 region of gp41 in its transient pre-hairpin intermediate state.[1][2][4][7] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle.[5][7] By locking gp41 in this inactive state, this compound effectively halts the fusion process before the viral and cellular membranes can merge.[1]
Applications of this compound in HIV-1 Research
This compound's specificity for the gp41 pre-hairpin intermediate makes it a powerful molecular probe.
-
Dissecting Fusion Kinetics: The temporal window for this compound's inhibitory activity is limited to the lifespan of the pre-hairpin intermediate. Researchers can perform "time-of-addition" experiments, adding this compound at various time points after mixing virus and target cells. This allows for the precise measurement of the time required to progress from receptor binding to the formation of the six-helix bundle, providing kinetic data on the fusion process.
-
Probing the Pre-Hairpin Intermediate Structure: By "trapping" gp41 in its intermediate conformation, this compound facilitates the study of this transient and otherwise difficult-to-capture state. This can be used in conjunction with biophysical techniques and structural biology to understand the dynamics of gp41 conformational changes.
-
Mapping Functional Domains of gp41: The development of resistance to this compound almost invariably involves mutations within a 10-amino acid stretch of the HR1 domain (residues 36-45).[6][11][12][13] Studying these resistance mutations provides a functional map of the this compound binding site. This helps to define the critical residues within HR1 that are essential for the HR1-HR2 interaction and subsequent fusion. Furthermore, compensatory mutations that arise in other regions, such as HR2, can reveal allosteric networks within gp41 that are crucial for its function and for maintaining viral fitness.[11]
-
Evaluating Novel Entry Inhibitors: this compound serves as a benchmark control for the development of new fusion inhibitors. It can be used in combination with other entry inhibitors (e.g., CD4 binding inhibitors, co-receptor antagonists) to study potential synergistic or antagonistic effects.[14] Such studies can elucidate whether different inhibitors target distinct steps in the entry process and can inform the rationale for combination therapies.[14]
Experimental Protocols
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.
Methodology:
-
Cell Preparation:
-
Effector Cells: Co-transfect a cell line (e.g., 293T) with a plasmid encoding the HIV-1 Env glycoprotein and a plasmid that drives expression of a reporter gene (e.g., luciferase) under the control of the T7 promoter.
-
Target Cells: Transfect a separate plate of cells (e.g., 293T) with plasmids encoding CD4, a co-receptor (CCR5 or CXCR4), and the T7 RNA polymerase.
-
-
Co-culture and Inhibition:
-
Harvest and mix the effector and target cells.
-
Aliquot the cell mixture into a 96-well plate.
-
Add this compound (or other inhibitors) at a range of concentrations to the wells. .
-
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C to allow for cell fusion.
-
Quantification:
-
Lyse the cells.
-
Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer). Fusion between an effector and a target cell brings the T7-driven reporter and the T7 polymerase into the same cytoplasm, resulting in a quantifiable signal.
-
-
Data Analysis: Plot the reporter signal against the inhibitor concentration and use non-linear regression to calculate the 50% inhibitory concentration (IC50).
Single-Round Viral Infectivity Assay
This assay quantifies this compound's ability to inhibit infection by pseudotyped viral particles in a single round of replication.
Methodology:
-
Virus Production: Produce replication-incompetent HIV-1 particles by co-transfecting cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase or GFP) and a second plasmid expressing the HIV-1 Env of interest.
-
Target Cell Preparation: Seed target cells that express CD4 and the appropriate co-receptor (e.g., TZM-bl cells) into a 96-well plate.
-
Inhibition and Infection:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the target cells with the this compound dilutions for a short period (e.g., 30 minutes).
-
Add a standardized amount of the pseudotyped virus to each well.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification: Measure the expression of the reporter gene (luciferase activity or GFP-positive cells via flow cytometry).
-
Data Analysis: Normalize the results to untreated control wells and calculate the IC50 value.
Quantitative Data and Analysis
The inhibitory activity of this compound is typically reported as the IC50 or EC50 value—the concentration of the drug that inhibits 50% of fusion or viral replication. These values are crucial for comparing the potency of different inhibitors and for assessing the impact of resistance mutations.
Table 1: Comparative Inhibitory Activity of this compound and Sifuvirtide
| Target Virus Strain | Inhibitor | IC50 (nM) - Alone | IC50 (nM) - In Combination | Fold Change in IC50 | Combination Index (CI)* |
| HIV-1 IIIB (X4) | This compound | 4.3 | 1.8 | 2.4 | 0.592 |
| Sifuvirtide | 1.9 | 0.8 | 2.4 | ||
| HIV-1 Bal (R5) | This compound | 10.2 | 3.4 | 3.0 | 0.501 |
| Sifuvirtide | 1.1 | 0.4 | 2.8 | ||
| V38A-Resistant | This compound | 108.7 | 13.9 | 7.8 | 0.385 |
| Sifuvirtide | 3.6 | 1.5 | 2.4 | ||
| N43D-Resistant | This compound | 290.6 | 19.3 | 15.1 | 0.281 |
| Sifuvirtide | 4.8 | 1.8 | 2.7 |
*Data adapted from a study on the synergistic effects of this compound and the next-generation fusion inhibitor, sifuvirtide. A Combination Index (CI) < 1 indicates synergy.[15]
Table 2: Antiviral Activity of this compound Conjugates
| Compound | Target Virus Strain | EC50 (nM) | CC50 (µM) |
| This compound (ENF) | HIV-1 SF33 | 12 ± 1.2 | > 100 |
| ENF-PEG Conjugate | HIV-1 SF33 | 14 ± 1.5 | > 100 |
| This compound (ENF) | Primary Isolate (Subtype B) | 6-29 | N/A |
| ENF-PEG Conjugate | Primary Isolate (Subtype B) | 7-31 | N/A |
| This compound (ENF) | Primary Isolate (CRF07_BC) | 38-85 | N/A |
| ENF-PEG Conjugate | Primary Isolate (CRF07_BC) | 49-91 | N/A |
*Data from a study on a PEGylated this compound conjugate, demonstrating that modification did not compromise antiviral activity.[16] EC50 is the 50% effective concentration; CC50 is the 50% cytotoxic concentration.
Conclusion
This compound is more than a therapeutic agent; it is a precision tool for molecular virology. Its specific and well-characterized mechanism of action allows researchers to stall the HIV-1 fusion machine at a key intermediate step. By using this compound in cellular and biophysical assays, scientists can probe the kinetics of viral entry, map the functional landscape of the gp41 fusion protein, and establish a benchmark for the development of new and improved entry inhibitors. The continued use of this compound in research is essential for deepening our fundamental understanding of how HIV-1 enters host cells and for discovering new ways to block this critical process.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Precision of Enfuvirtide: An In-depth Analysis of its High Specificity for HIV-1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enfuvirtide (T-20), the first-in-class HIV fusion inhibitor, represents a significant milestone in antiretroviral therapy. Its unique extracellular mechanism of action and high specificity for the HIV-1 envelope glycoprotein gp41 have been the subject of extensive research. This technical guide provides a comprehensive examination of the molecular basis for this compound's specificity, detailing its mechanism of action, the intricate interactions with its target, and the structural determinants that govern its potent inhibitory activity. Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular processes, this document serves as a critical resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Introduction
The human immunodeficiency virus type 1 (HIV-1) entry into host cells is a complex, multistep process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers.[1] This process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2] This coreceptor binding triggers a cascade of conformational rearrangements within the gp41 subunit, a transmembrane protein responsible for mediating the fusion of the viral and cellular membranes.[1][2]
This compound, a 36-amino acid synthetic peptide, is a biomimetic of a segment of the C-terminal heptad repeat (HR2) region of gp41.[3][4][5] It acts as a potent inhibitor of HIV-1 fusion by targeting a transient, intermediate conformation of gp41.[6][7] This guide delves into the precise molecular interactions and structural dynamics that underpin the high specificity and efficacy of this compound.
Mechanism of Action: Intercepting the Fusion Cascade
This compound's mechanism of action is exquisitely specific, targeting a critical and transient intermediate state in the HIV-1 fusion process known as the pre-hairpin intermediate.[7]
Upon gp120-CD4-coreceptor engagement, the N-terminal heptad repeat (HR1) region of gp41 is exposed, forming a trimeric coiled-coil structure.[6][8] This pre-hairpin intermediate is a fleeting conformation that bridges the viral and host cell membranes. The subsequent step in the natural fusion process is the folding of the HR2 region onto the HR1 trimer, forming a stable six-helix bundle (6-HB).[2][8] This zippering action pulls the two membranes into close apposition, facilitating membrane fusion and the entry of the viral core into the host cell.
This compound competitively binds to the exposed HR1 region of the pre-hairpin intermediate, effectively preventing the association of the viral HR2 domain.[5] By occupying the binding grooves on the HR1 coiled-coil, this compound stalls the fusion machinery, trapping gp41 in a non-fusogenic state and thereby blocking viral entry.[7]
Below is a diagram illustrating the HIV-1 fusion process and the inhibitory action of this compound.
The Molecular Interface: A Lock and Key Interaction
The high specificity of this compound arises from its precise molecular interactions with the HR1 domain of gp41. This interaction is primarily driven by hydrophobic forces and hydrogen bonding between the amino acid residues of this compound and the hydrophobic grooves of the HR1 trimeric coiled-coil.
The binding site for this compound on HR1 is a highly conserved region, particularly the amino acid residues at positions 36-45.[5][9] Computational modeling and structural studies have revealed key residues within this compound that are critical for this interaction.[10][11] For instance, tryptophan-rich motifs in the C-terminal region of this compound play a crucial role in binding affinity.[10]
The crystal structure of the this compound (T20) in complex with a mimic of the HR1 domain (N39) has been resolved (PDB ID: 5ZCX), providing a detailed atomic-level view of the interaction.[10] This structure confirms that this compound binds as a helix in the hydrophobic grooves of the HR1 trimer, mimicking the natural binding of the HR2 domain.
The logical relationship between the structural components and the inhibitory function is depicted below.
Quantitative Analysis of this compound's Potency and Resistance
The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The binding affinity is determined by the dissociation constant (Kd). Resistance to this compound is primarily associated with mutations in the HR1 domain of gp41, specifically within the amino acid region 36-45.[5][9] These mutations can reduce the binding affinity of this compound, leading to a significant increase in the IC50 value.
Table 1: In Vitro Activity of this compound against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain/Mutant | IC50 (μg/mL) | Fold Change in IC50 (vs. Wild-Type) | Reference |
| Wild-Type (Baseline) | 0.013 ± 0.010 | 1 | [9] |
| G36D | > 0.1 | > 7.7 | [6] |
| V38A | 0.6 - 12.8 | 46 - 985 | [9] |
| N43D | 0.065 - 0.65 | 5 - 50 | [12] |
| G36D/V38M | > 1.0 | > 77 | [6] |
Table 2: Binding Affinity of this compound to gp41 HR1
| Interaction | Method | Dissociation Constant (Kd) | Reference |
| This compound - Wild-Type HR1 | Fluorescence Polarization | ~12 nM | [13] |
| This compound - Mutant HR1 | Not specified | Reduced affinity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 Env glycoprotein with target cells expressing CD4 and coreceptors.
Materials:
-
Effector Cells: Cells stably or transiently expressing the HIV-1 Env glycoprotein (e.g., H9/HIV-1IIIB cells).[14]
-
Target Cells: Cells expressing CD4 and the appropriate coreceptor (e.g., MT-2 cells).[14]
-
Fluorescent Dye: Calcein AM (acetoxymethyl ester).[14]
-
This compound or other test compounds.
-
96-well culture plates.
-
Inverted fluorescence microscope.
Procedure:
-
Label the effector cells with Calcein AM by incubating them with the dye at 37°C for 30 minutes.[14]
-
Wash the labeled effector cells to remove excess dye.
-
In a 96-well plate, add the labeled effector cells to the target cells at a defined ratio (e.g., 1:5).[15]
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at 37°C for 2-6 hours to allow for cell fusion.[14][16]
-
After incubation, count the number of fused (syncytia) and unfused fluorescent cells using an inverted fluorescence microscope.[14][15]
-
Calculate the percentage of fusion inhibition for each drug concentration and determine the IC50 value.
The workflow for this assay is outlined below.
Pseudovirus-Based HIV-1 Entry Assay
This assay utilizes replication-defective viral particles that express the HIV-1 Env glycoprotein and a reporter gene (e.g., luciferase) to quantify viral entry.
Materials:
-
Producer Cells: 293T cells.[17]
-
Plasmids: An Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a reporter gene.[17][18]
-
Target Cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).[17]
-
This compound or other test compounds.
-
96-well culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Produce pseudoviruses by co-transfecting 293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid.[17][18]
-
Harvest the pseudovirus-containing supernatant after 48-72 hours.[17]
-
Determine the viral titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).[19]
-
In a 96-well plate, pre-incubate serial dilutions of this compound with a standardized amount of pseudovirus at 37°C for 1 hour.[19]
-
Add TZM-bl target cells to the virus-drug mixture.
-
Incubate the plate at 37°C for 48-72 hours.[19]
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of entry inhibition for each drug concentration and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter.
-
Purified this compound peptide.
-
Purified gp41 HR1-derived peptide (e.g., N39).[10]
-
Dialysis buffer.
Procedure:
-
Thoroughly dialyze both this compound and the HR1 peptide against the same buffer to minimize heat of dilution effects.[20]
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.[20]
-
Load the HR1 peptide solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. A typical concentration ratio is to have the ligand (this compound) in the syringe at a 10-20 fold higher concentration than the macromolecule (HR1) in the cell.[21]
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks for each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of this compound to HR1.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).[21]
Conclusion
This compound's high specificity for the HIV-1 gp41 pre-hairpin intermediate is a testament to the power of rational drug design based on a deep understanding of viral entry mechanisms. Its mode of action, which involves the precise interception of a transient conformational state, highlights a key vulnerability in the HIV-1 life cycle. The quantitative data on its potency and the molecular details of its interaction with the HR1 domain provide a solid framework for the development of next-generation fusion inhibitors with improved efficacy and resistance profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further unravel the complexities of HIV-1 entry and to discover novel antiviral strategies. As the landscape of HIV-1 therapy continues to evolve, the lessons learned from this compound will undoubtedly continue to inform and inspire the development of new and more effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determinants of Human Immunodeficiency Virus Type 1 Baseline Susceptibility to the Fusion Inhibitors this compound and T-649 Reside outside the Peptide Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Changes in HIV-1 gp41 in the Course of HIV-1 Envelope Glycoprotein-Mediated Fusion and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to this compound during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. This compound, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the this compound resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.4. HIV-1-Mediated Cell–Cell Fusion Assay [bio-protocol.org]
- 15. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against this compound- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Methodological & Application
Laboratory protocol for in vitro Enfuvirtide susceptibility testing
Application Note: In Vitro Enfuvirtide Susceptibility Testing
Introduction
This compound (also known as T-20) is an antiretroviral drug belonging to the fusion inhibitor class. It is a synthetic 36-amino acid peptide that mimics a region of the HIV-1 transmembrane glycoprotein gp41.[1][2] Its mechanism of action involves binding to the first heptad-repeat (HR1) of gp41, which prevents the conformational changes required for the fusion of the viral and host cell membranes.[2][3][4] This action effectively blocks the virus from entering CD4+ cells.[1] The development of resistance to this compound is primarily associated with mutations in the HR1 domain of gp41, specifically between amino acid residues 36 and 45.[5][6]
Monitoring viral susceptibility to this compound is crucial for managing treatment in HIV-1 infected individuals, particularly those with treatment experience. While genotypic assays, which detect resistance-associated mutations, are common, phenotypic assays provide a direct measure of the drug's inhibitory activity against a specific viral isolate.[7][8] This protocol details a recombinant virus assay (RVA) method for determining the in vitro susceptibility of HIV-1 to this compound. This type of assay uses patient-derived envelope (env) genes in a replication-defective viral backbone, offering a safe and quantitative method to assess drug sensitivity.
Mechanism of Action of this compound
This compound targets the gp41 protein, a critical component of the HIV-1 fusion machinery. After the viral gp120 protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change. This exposes the HR1 and HR2 domains, which then interact to form a six-helix bundle, pulling the viral and cellular membranes together to facilitate fusion.[9] this compound competitively binds to the HR1 domain, disrupting the formation of this six-helix bundle and halting the fusion process.[4][10]
Experimental Protocol
This protocol describes a phenotypic drug susceptibility assay using recombinant viruses containing patient-derived HIV-1 env sequences. The susceptibility is determined by measuring the activity of a reporter gene (e.g., luciferase) following a single round of infection in the presence of varying concentrations of this compound.
Workflow Overview
The overall process involves extracting viral RNA from a patient's plasma, amplifying the env gene, creating recombinant pseudoviruses, and then using these viruses to infect target cells in the presence of this compound to measure its inhibitory effect.
Part 1: Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for virus production)
-
U87 cells expressing CD4 and coreceptors CCR5 and CXCR4 (target cells for infection)
-
-
Plasmids:
-
An HIV-1 genomic backbone vector lacking env and containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
-
A suitable expression vector for cloning the patient-derived env gene.
-
-
Reagents:
-
This compound (Fuzeon®), lyophilized powder
-
Patient plasma samples (viral load >1,000 copies/mL recommended)[11]
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RT-PCR reagents and primers specific for the HIV-1 env gene
-
Restriction enzymes and ligase for cloning
-
Transfection reagent (e.g., FuGENE® 6 or Lipofectamine™)
-
Cell culture media (DMEM), fetal bovine serum (FBS), antibiotics
-
Luciferase assay reagent
-
Reference HIV-1 env clone (e.g., from NL4-3 strain) for control
-
Part 2: Detailed Methodology
Step 1: Preparation of this compound Stock Solutions
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquot and store at -80°C to prevent degradation.
-
On the day of the assay, prepare a series of 2-fold or 3-fold serial dilutions in cell culture medium, ranging from a high concentration (e.g., 10 µg/mL) to a low concentration (e.g., 0.01 ng/mL).
Step 2: Generation of Recombinant Pseudovirus
-
Viral RNA Extraction: Extract viral RNA from 1 mL of patient plasma using a commercial kit according to the manufacturer's instructions.[6]
-
RT-PCR: Perform reverse transcription and polymerase chain reaction (RT-PCR) to amplify the full-length env gene from the extracted viral RNA.
-
Cloning: Ligate the env PCR product into an expression vector.
-
Virus Production: Co-transfect HEK293T cells with the patient-derived env expression vector and the HIV-1 backbone vector (Δenv, luc+).
-
Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirus particles. Centrifuge to remove cell debris and filter through a 0.45 µm filter. The virus stock can be used immediately or stored at -80°C.
Step 3: Phenotypic Susceptibility Assay
-
Cell Plating: Seed target cells (e.g., U87-CD4-CCR5/CXCR4) in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Infection:
-
Prepare infection mixes by combining the pseudovirus stock with each of the this compound serial dilutions.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
A reference virus with known wild-type susceptibility should be tested in parallel.[12]
-
Remove the culture medium from the plated cells and add 100 µL of the virus/drug mixtures to the appropriate wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
Step 4: Data Acquisition and Analysis
-
Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Normalization: Calculate the percentage of inhibition for each drug concentration by comparing the relative light units (RLU) to the "no drug" control:
-
% Inhibition = 100 * (1 - (RLU_sample / RLU_no_drug_control))
-
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to plot the percentage of inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC50).
-
Fold Change (FC) Calculation: The degree of resistance is expressed as the fold change in IC50 relative to the reference wild-type virus.[13]
-
Fold Change = (IC50_patient_virus / IC50_reference_virus)
-
Data Presentation and Interpretation
Quantitative results from the susceptibility assay should be summarized in tables for clear interpretation. The fold change (FC) value is the primary determinant of susceptibility.
Table 1: Example this compound Susceptibility Data
| Virus Sample | IC50 (ng/mL) | Fold Change (FC) vs. Reference | Interpretation |
| Reference (NL4-3) | 25.5 | 1.0 | Susceptible (Wild-Type) |
| Patient Isolate 1 | 30.1 | 1.2 | Susceptible |
| Patient Isolate 2 | 210.8 | 8.3 | Resistant |
| Patient Isolate 3 | 950.4 | 37.3 | High-Level Resistance |
Table 2: Clinical Cutoffs for this compound Susceptibility
| Fold Change (FC) | Susceptibility Classification | Clinical Implication |
| < 6.5 | Susceptible | This compound is likely to be effective. |
| ≥ 6.5 | Resistant | Reduced virologic response to this compound expected. |
| Note: The 6.5-fold change cutoff is based on the 99th percentile of the wild-type virus distribution in the TORO trial dataset.[13] |
Table 3: Common gp41 Mutations Associated with this compound Resistance
| gp41 Codon Position | Common Amino Acid Substitutions |
| 36 | G36D, G36S, G36V |
| 38 | V38A, V38E, V38M |
| 40 | Q40H |
| 42 | N42T |
| 43 | N43D |
| Source: Data compiled from multiple studies.[5][6] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Clinical Resistance to this compound Does Not Affect Susceptibility of Human Immunodeficiency Virus Type 1 to Other Classes of Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distribution Of Susceptibility Among HIV-1 Clinical Samples Submitted For this compound (ENF) Resistance Testing [natap.org]
Application of Enfuvirtide in Quantitative Cell-Cell Fusion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (also known as T-20) is a synthetic 36-amino-acid peptide that potently inhibits the fusion of the human immunodeficiency virus type 1 (HIV-1) with target cells.[1][2] It is the first-in-class HIV fusion inhibitor approved for clinical use.[3] Its mechanism of action involves binding to the first heptad repeat (HR1) of the HIV-1 transmembrane glycoprotein gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[4][5] This inhibitory action is not limited to virus-cell fusion but is equally effective in preventing cell-cell fusion (syncytia formation) mediated by the HIV-1 envelope glycoprotein (Env), a common cytopathic effect of HIV-1 infection.[6][7]
Quantitative cell-cell fusion assays are crucial tools for studying the efficacy of HIV-1 fusion inhibitors like this compound, for characterizing viral entry mechanisms, and for evaluating the susceptibility of different HIV-1 strains to these inhibitors. These assays provide a controlled system to measure the inhibition of membrane fusion events mediated by the interaction between the HIV-1 Env expressed on one cell population ("effector" cells) and the CD4 receptor and co-receptors (CXCR4 or CCR5) on another cell population ("target" cells).[8]
These application notes provide a comprehensive overview of the use of this compound in quantitative cell-cell fusion assays, including detailed experimental protocols, quantitative data on its inhibitory activity, and a visual representation of its mechanism of action.
Mechanism of Action of this compound in Inhibiting HIV-1 Mediated Cell-Cell Fusion
The fusion of an HIV-1 infected cell with an uninfected CD4+ T cell is initiated by the binding of the gp120 subunit of the viral envelope glycoprotein to the CD4 receptor on the target cell.[9] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[8] Co-receptor binding induces further conformational changes in the gp41 subunit, leading to the insertion of its fusion peptide into the target cell membrane. Subsequently, gp41 folds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.[10]
This compound, a synthetic peptide derived from the C-terminal heptad repeat (CHR or HR2) region of gp41, acts as a competitive inhibitor of this process.[2] It binds to the N-terminal heptad repeat (NHR or HR1) region of gp41 in its pre-hairpin intermediate state, preventing the formation of the six-helix bundle.[10][11] By blocking this critical step, this compound effectively inhibits the fusion of the cell membranes.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound in inhibiting cell-cell fusion is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the fusion activity. The IC50 values can vary depending on the specific HIV-1 strain, the cell types used in the assay, and the experimental conditions.
| Compound | HIV-1 Strain | Assay Type | IC50 (nM) | Reference |
| This compound (T-20) | JR-CSF | Cell-cell fusion | 24.17 | [12] |
| This compound (T-20) | - | Cell-cell fusion | 23 ± 6 | [13] |
| This compound (T-20) | IIIB | Cell-cell fusion | 28 | [10] |
| CP32M (T-20 derivative) | IIIB | Cell-cell fusion | 4 | [10] |
| LP-40 (T-20 derivative) | JR-CSF | Cell-cell fusion | 0.41 | [12] |
Experimental Protocols for Quantitative Cell-Cell Fusion Assays
Several types of quantitative cell-cell fusion assays can be employed to evaluate the inhibitory activity of this compound. Below are detailed protocols for two common methods: a dye transfer assay and a reporter gene assay.
Dye Transfer-Based Cell-Cell Fusion Assay
This assay measures the transfer of a fluorescent dye from the cytoplasm of effector cells to target cells upon fusion.
Materials:
-
Effector Cells: A cell line chronically infected with a specific HIV-1 strain (e.g., H9/HIV-1IIIB) or a cell line transiently or stably expressing the HIV-1 Env glycoprotein.
-
Target Cells: A cell line expressing CD4 and the appropriate co-receptor (e.g., MT-2, TZM-bl).
-
Fluorescent Dye: Calcein-AM (acetoxymethyl ester).
-
This compound: Stock solution of known concentration.
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
96-well flat-bottom plates.
-
Inverted fluorescence microscope.
Protocol:
-
Labeling of Effector Cells:
-
Harvest the effector cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Wash the labeled cells three times with complete culture medium to remove excess dye.
-
Resuspend the labeled effector cells in complete culture medium at the desired concentration.
-
-
Co-cultivation and Inhibition:
-
Seed the target cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere if necessary.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the wells containing the target cells.
-
Add the labeled effector cells to the wells at an effector-to-target cell ratio of 1:5.[10]
-
Include control wells with no inhibitor (maximum fusion) and wells with effector and target cells alone (background).
-
-
Incubation and Fusion Quantification:
-
Incubate the plate at 37°C in a CO2 incubator for 2-6 hours.[10][14]
-
After incubation, observe the cells under an inverted fluorescence microscope. Fused cells (syncytia) will appear as large, multinucleated cells containing the green fluorescence from Calcein.
-
Quantify fusion by counting the number of fluorescent syncytia in at least three different fields of view for each well.
-
Alternatively, the fluorescence intensity can be measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Reporter Gene-Based Cell-Cell Fusion Assay
This assay relies on the activation of a reporter gene in the target cells upon fusion with effector cells. A common system uses effector cells expressing HIV-1 Env and T7 RNA polymerase, and target cells expressing CD4, co-receptors, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T7 promoter.
Materials:
-
Effector Cells: A cell line (e.g., CHO or 293T) co-transfected with plasmids expressing the HIV-1 Env glycoprotein and T7 RNA polymerase.
-
Target Cells: A cell line (e.g., TZM-bl) expressing CD4, a co-receptor, and a reporter gene (e.g., luciferase) driven by a T7 promoter.
-
This compound: Stock solution of known concentration.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
96-well white-walled, clear-bottom plates (for luciferase assay).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Preparation:
-
Culture effector and target cells to optimal confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution (for adherent cells).
-
-
Co-cultivation and Inhibition:
-
Seed the target cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the wells containing the target cells.
-
Add the effector cells to the wells at an effector-to-target cell ratio of 1:1.
-
Include appropriate controls.
-
-
Incubation and Reporter Gene Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for 6-8 hours.
-
After incubation, remove the culture medium.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition based on the reduction in luciferase activity for each this compound concentration compared to the no-inhibitor control.
-
Determine the IC50 value as described for the dye transfer assay.
-
Conclusion
This compound serves as a critical tool and a benchmark compound in the study of HIV-1-mediated cell-cell fusion. The quantitative assays described in these notes provide robust and reproducible methods for evaluating the potency of this compound and other fusion inhibitors. The detailed protocols and the understanding of this compound's mechanism of action are essential for researchers and drug development professionals working on novel anti-retroviral therapies targeting the viral entry process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial stages of HIV-1 envelope glycoprotein-mediated cell fusion monitored by a new assay based on redistribution of fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Dosing Considerations for Enfuvirtide in Small Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (brand name Fuzeon®) is a synthetic 36-amino acid peptide that was the first in the class of HIV fusion inhibitors.[1] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3][4] This mechanism of action, occurring extracellularly to prevent viral entry, makes it a valuable tool in HIV research, particularly in the context of salvage therapy and for studying viral resistance.[5][6] Preclinical studies in small animal models are crucial for evaluating the pharmacokinetics, efficacy, and safety of new antiviral agents and formulations. These application notes provide a summary of dosing considerations and experimental protocols for the use of this compound in small animal research models, with a focus on rats and considerations for mouse models.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dose | Route of Administration | T1/2 (Half-life) | Key Findings | Reference |
| Sprague-Dawley Rats | 1.7 µmol/kg | Subcutaneous | 1.5 hours | Rapid absorption and clearance. | [7] |
| Wistar Rats | 4 mg/kg | Intravenous | 2.8 hours | Provides baseline for IV administration pharmacokinetics. | [8] |
Table 2: Efficacy and Toxicity of this compound in Rat Models
| Animal Model | Dose | Route of Administration | Duration | Efficacy/Toxicity Endpoint | Key Findings | Reference |
| hCD4/hCCR5-transgenic rats | 4 mg/kg/day (twice daily) | Subcutaneous | 7 days | HIV-1 cDNA load in spleen | >10-fold reduction in viral load, demonstrating high antiviral potency.[9] | [9] |
| hCD4/hCCR5-transgenic rats | 4 mg/kg/day (once daily) | Subcutaneous | 7 days | HIV-1 cDNA load in spleen | Modest (~2-fold) and statistically insignificant reduction in viral load, highlighting the importance of dosing frequency.[9] | [9] |
| Pregnant Wistar Rats | 4 mg/kg/day | Subcutaneous | Gestation days 1-20 | Maternal and fetal health | No significant adverse effects on pregnancy, conceptual products, or functional alterations in maternal rats.[10] | [10] |
| Pregnant Wistar Rats | 12 mg/kg/day | Subcutaneous | Gestation days 1-20 | Maternal and fetal health | No significant adverse effects.[10] | [10] |
| Pregnant Wistar Rats | 36 mg/kg/day | Subcutaneous | Gestation days 1-20 | Maternal and fetal health | No significant adverse effects.[10] | [10] |
| Pregnant Rats | Up to 500 mg/kg/day | Subcutaneous | Gestation days 6-17 | Embryofetal toxicity | No embryofetal toxicities observed.[6] | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in HIV-1 Susceptible Transgenic Rats
Objective: To evaluate the in vivo antiviral efficacy of this compound.
Animal Model: hCD4/hCCR5-transgenic rats.[9]
Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection[11]
-
Physiological saline
-
HIV-1 viral stock (e.g., HIV-1YU-2)[9]
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for subcutaneous and intravenous injections
Procedure:
-
This compound Preparation: Reconstitute lyophilized this compound with sterile water for injection to a desired stock concentration. Further dilute with physiological saline to the final dosing concentration.[11]
-
Animal Acclimation: Acclimate transgenic rats to the laboratory conditions for at least one week prior to the experiment.
-
Dosing Regimen:
-
Treatment Group: Administer this compound subcutaneously at a dose of 4 mg/kg/day. For optimal efficacy, administer in two divided doses of 2 mg/kg every 12 hours.[9]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., distilled water or physiological saline) subcutaneously on the same schedule.[9]
-
-
HIV-1 Challenge: On day 3 of treatment, challenge all rats (treatment and control) with an intravenous injection of HIV-1YU-2.[9]
-
Continued Dosing: Continue the daily administration of this compound or vehicle for 4 additional days post-challenge.[9]
-
Endpoint Analysis:
-
On day 7 post-initiation of treatment (day 4 post-infection), euthanize the animals.
-
Harvest the spleen and extract genomic DNA from splenocytes.
-
Quantify the HIV-1 cDNA load in the splenocyte extracts using duplex PCR.[9]
-
-
Data Analysis: Compare the HIV-1 cDNA load between the this compound-treated and control groups to determine the antiviral efficacy.
Protocol 2: Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model: Sprague-Dawley rats.[7]
Materials:
-
This compound
-
Physiological saline
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC system for peptide concentration analysis[7]
Procedure:
-
This compound Preparation: Prepare a solution of this compound in physiological saline.
-
Administration: Administer a single subcutaneous injection of this compound at a dosage of 1.7 µmol/kg.[7]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the plasma concentration of this compound using a validated HPLC method.[7]
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Mandatory Visualizations
Caption: Mechanism of HIV-1 Fusion Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy of this compound.
Dosing Considerations for Other Small Animal Models
While detailed studies on this compound dosing in mice are less prevalent in the published literature, the data from rat studies can serve as a starting point. Humanized mouse models, such as SCID-hu, hu-PBMC-NSG, and NSG-BLT, are increasingly used for preclinical evaluation of anti-HIV therapies. When designing studies in these models, researchers should consider the following:
-
Allometric Scaling: Dose calculations can be initiated by allometrically scaling the effective dose from rats (4 mg/kg/day) to mice. However, empirical dose-ranging studies are highly recommended to determine the optimal dose in the specific mouse model.
-
Pharmacokinetics: Given the short half-life of this compound in rats, it is likely to have a similarly short half-life in mice. Therefore, a twice-daily subcutaneous administration schedule is recommended to maintain therapeutic concentrations.
-
Route of Administration: Subcutaneous injection is the standard clinical and preclinical route of administration for this compound.
-
Monitoring: Efficacy in humanized mouse models can be assessed by measuring plasma viral load (HIV-1 RNA) and monitoring human CD4+ T-cell counts.
Conclusion
This compound remains a relevant tool for in vivo HIV research in small animal models. The provided data and protocols for rat models offer a solid foundation for designing efficacy and pharmacokinetic studies. While specific dosing information for mouse models is limited, the principles of allometric scaling and the understanding of this compound's short half-life can guide the development of appropriate dosing regimens. As with any preclinical research, it is imperative to conduct pilot studies to determine the optimal dose and administration schedule for the specific animal model and experimental endpoint.
References
- 1. This compound (T-20): a novel human immunodeficiency virus type 1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: the first HIV fusion inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Action of this compound on the pregnancy of albino rats ( Rattus norvegicus albinus, Rodentia, Mammalia ): biological assay and functional and histological analyses of exposed maternal-fetal organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Reconstitution and Handling of Lyophilized Enfuvirtide for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Product Information
Enfuvirtide (sold under the brand name Fuzeon) is a potent antiretroviral drug belonging to the fusion inhibitor class.[1] It is a 36-amino acid synthetic peptide designed for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection, particularly in cases of resistance to other antiretroviral therapies.[2][3] The lyophilized powder is a white to off-white amorphous solid.[4]
1.1 Mechanism of Action this compound's mechanism of action is extracellular, targeting a critical step in the HIV-1 lifecycle: the fusion of the virus with a host cell.[2][5] HIV-1 entry into a host CD4+ cell is mediated by the viral glycoprotein gp120 binding to the CD4 receptor, followed by a conformational change in the transmembrane glycoprotein gp41.[1][6] This change is essential for the fusion of the viral and cellular membranes. This compound mimics a component of gp41 (the HR2 domain) and binds to another region (the HR1 domain), which blocks this conformational change.[5][7] By disrupting the formation of the six-helix bundle structure required for membrane fusion, this compound effectively prevents the viral capsid from entering the host cell.[1][2][6]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
-
Lyophilized Powder: Vials of lyophilized this compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[8]
-
Reconstituted Solution: Once reconstituted, the solution should be stored in the original vial under refrigeration at 2°C to 8°C (36°F to 46°F) and must be used within 24 hours.[4][8][9][10] It is imperative not to freeze the reconstituted solution, as this can alter its physical and chemical properties.[8] If the reconstituted solution is refrigerated, it should be allowed to warm to room temperature before use.[8][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, which are essential for experimental design and data interpretation.
| Parameter | Value | Notes | Citation(s) |
| Physical Properties | |||
| Molecular Weight | ~4492 g/mol | Computed by PubChem. | [4] |
| Appearance | White to off-white amorphous solid | [4] | |
| Solubility | |||
| Pure Water | Negligible | [4] | |
| Buffer (pH 7.5) | 85-142 mg/100 mL | [4] | |
| PEG-Conjugated | ≥3 mg/mL | Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility. | [12][13] |
| Pharmacokinetics (In Vivo) | Data primarily from human studies following subcutaneous injection. | ||
| Half-Life (t½) | ~2 to 3.8 hours | [3][6][14] | |
| Bioavailability (subcutaneous) | ~84.3% | [4] | |
| Mean Peak Concentration (Cmax) | 4.59 ± 1.5 µg/mL | Following a single 90 mg subcutaneous injection. | [2][4] |
| Time to Peak (Tmax) | ~8 hours (median) | Range of 3 to 12 hours. | [4] |
| In Vitro Activity | |||
| 50% Inhibitory Conc. (IC50) | 1.7 ng/mL | In T cell lines. | [6] |
| 50% Effective Conc. (EC50) | 6–91 nM | Against various primary HIV-1 isolates. | [12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the standard procedure for reconstituting lyophilized this compound for use in laboratory experiments. The process may take up to 45 minutes to ensure complete dissolution.[8][11]
Materials:
-
Vial of lyophilized this compound (e.g., 108 mg)[15]
-
Sterile Water for Injection (provided with commercial kits)[11][15]
-
Sterile syringes and needles
-
Alcohol wipes
-
Vortex mixer (optional, for gentle mixing) or roller
Procedure:
-
Preparation: Allow the vial of lyophilized this compound and the Sterile Water for Injection to equilibrate to room temperature.[11]
-
Inspection: Before reconstitution, gently tap the vial to ensure all the lyophilized powder is collected at the bottom.[16]
-
Diluent Addition: Using a sterile syringe, draw 1.1 mL of Sterile Water for Injection. This volume is specified for a 108 mg vial to yield a final concentration of 90 mg/mL.[10][15]
-
Reconstitution: Insert the needle into the this compound vial and slowly inject the sterile water, directing the stream against the side of the vial to avoid foaming.[10]
-
Dissolution: To dissolve the powder, gently tap the vial with a fingertip for about 10 seconds and then gently roll the vial between the palms of your hands.[10][11] Crucially, do not shake the vial vigorously , as this can cause foaming and potential denaturation of the peptide.[11][16]
-
Incubation: Allow the vial to stand at room temperature until the powder is completely dissolved. This may take up to 45 minutes.[8][15] The solution will be viscous.
-
Final Inspection: Before use, visually inspect the solution. It should be clear, colorless, and free of any bubbles or particulate matter.[8][10][11] If particles are present, do not use the solution.
-
Use and Storage: Use the reconstituted solution immediately for your experiment. If not used immediately, store the vial in the refrigerator (2°C to 8°C) and use within 24 hours.[10]
Protocol 2: General Protocol for an In Vitro HIV-1 Entry Inhibition Assay
This protocol provides a conceptual framework for evaluating the anti-HIV-1 activity of reconstituted this compound using a cell-based viral entry assay.
Materials:
-
Reconstituted this compound solution (see Protocol 1)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB/LAI)[3]
-
Complete cell culture medium
-
Assay plates (e.g., 96-well)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase substrate for TZM-bl cells)
Procedure:
-
Cell Plating: Seed the CD4+ T-cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of the reconstituted this compound in complete cell culture medium to achieve the desired final concentrations for testing.
-
Treatment: Add the diluted this compound solutions to the appropriate wells of the cell plate. Include a "no-drug" control (cells + virus only) and a "no-virus" control (cells only).
-
Infection: Add a pre-titered amount of the HIV-1 virus stock to all wells except the "no-virus" control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period suitable for the specific virus and cell line (typically 48-72 hours).
-
Quantification of Viral Replication: After incubation, quantify the extent of HIV-1 infection.
-
For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity, which is proportional to viral entry and gene expression.
-
For other cell lines, the concentration of the HIV-1 p24 antigen in the culture supernatant can be measured using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no-drug" control. Plot the results on a dose-response curve to determine the 50% effective concentration (EC₅₀).
Visualizations
This compound Reconstitution and Handling Workflow
Caption: Workflow for this compound reconstitution and handling.
Mechanism of Action: this compound Inhibition of HIV-1 Fusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | Oncohema Key [oncohemakey.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Frequently Asked Questions | FUZEON® (this compound) [fuzeon.com]
- 9. hivclinic.ca [hivclinic.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Archived Drugs: this compound (T-20, Fuzeon) | NIH [clinicalinfo.hiv.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Synergy Testing of Enfuvirtide with other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of Enfuvirtide (ENF), a fusion inhibitor, in combination with other antiretroviral (ARV) agents. The aim is to assess whether these drug combinations result in synergistic, additive, or antagonistic effects against Human Immunodeficiency Virus Type 1 (HIV-1).
Introduction
This compound is a synthetic peptide that inhibits the entry of HIV-1 into host cells.[1][2] Its mechanism of action involves binding to the first heptad repeat (HR1) in the gp41 transmembrane glycoprotein of the virus, which prevents the conformational change required for the fusion of the viral and cellular membranes.[1][2] Combining antiretroviral drugs with different mechanisms of action is a cornerstone of highly active antiretroviral therapy (HAART), as it can enhance viral suppression, reduce the required dosages, and limit the emergence of drug-resistant viral strains.[3]
In vitro synergy testing is a critical step in the preclinical evaluation of new combination therapies. By quantifying the interactions between two or more drugs, researchers can identify promising combinations for further development. The most common method for assessing synergy is the checkerboard assay, which systematically tests a range of concentrations of two drugs, both individually and in combination.[4][5] The results are often analyzed using the median-effect principle to calculate a Combination Index (CI), where a CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][7]
Data Presentation: Quantitative Synergy Analysis
The following tables summarize the in vitro synergistic activity of this compound when combined with other antiretroviral agents from different classes. The data is presented as Combination Index (CI) values, which provide a quantitative measure of the interaction between the drugs.
Table 1: Synergy of this compound (ENF) with other Fusion and Entry Inhibitors
| Combination | HIV-1 Strain | Assay Endpoint | Combination Index (CI) | Interpretation | Reference |
| ENF + Sifuvirtide | HIV-1 IIIB (X4) | p24 antigen | < 0.6 | Synergy | [8] |
| ENF + Sifuvirtide | HIV-1 BaL (R5) | p24 antigen | < 0.6 | Synergy | [8] |
| ENF + Sifuvirtide | NL4-3 (ENF-resistant) | p24 antigen | < 0.6 | Synergy | [8] |
| ENF + Protoporphyrin IX | HIV-1 NL4-3 | Luciferase activity | Not explicitly stated, but synergy was observed | Synergy | [9][10] |
Table 2: Synergy of this compound (ENF) with other Antiretroviral Classes
| Combination | HIV-1 Strain | Assay Endpoint | Combination Index (CI) | Interpretation | Reference |
| ENF + Maraviroc (CCR5 antagonist) | Not specified | Viral infectivity | Synergy observed | Synergy | [9] |
| ENF + AMD3100 (CXCR4 antagonist) | Not specified | Viral infectivity | Higher synergy than with PPIX | Synergy | [9] |
Note: The available literature provides more extensive data on the synergy of this compound with other entry and fusion inhibitors. Data on its combinations with protease inhibitors and reverse transcriptase inhibitors from publicly accessible sources are less specific in terms of quantitative CI values.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol outlines the checkerboard method to determine the in vitro synergy of this compound with another antiretroviral agent.
1. Materials and Reagents:
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).[11]
-
Virus: HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB for X4-tropic, HIV-1 BaL for R5-tropic) or clinical isolates.[8]
-
Antiretroviral Agents: this compound and the second antiretroviral agent of interest.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.[11]
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Endpoint Analysis:
-
For p24 antigen quantification: p24 ELISA kit.
-
For luciferase activity: Luciferase assay reagent.
-
-
CO2 Incubator: 37°C, 5% CO2.
2. Experimental Procedure:
-
Cell Preparation:
-
Culture TZM-bl cells in supplemented DMEM.
-
On the day of the assay, harvest the cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in cell culture medium.
-
In a separate 96-well plate, create a checkerboard layout. Typically, Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns.
-
Include wells with each drug alone (for determining individual IC50 values) and wells with no drugs (virus control).
-
-
Infection:
-
Remove the medium from the seeded TZM-bl cells.
-
Add 50 µL of the drug dilutions from the checkerboard plate to the corresponding wells of the cell plate.
-
Add 50 µL of a predetermined titer of HIV-1 to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Endpoint Analysis:
-
p24 Antigen Assay: After incubation, collect the cell culture supernatant and quantify the p24 antigen levels using a commercial ELISA kit according to the manufacturer's instructions.
-
Luciferase Assay: If using a luciferase reporter cell line like TZM-bl, lyse the cells and measure the luciferase activity using a luminometer.
-
3. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) for each drug alone.
-
Use software like CalcuSyn or MacSynergyII to calculate the Combination Index (CI).[7][12][13] The CI is calculated based on the Chou-Talalay median-effect principle.[6]
-
Interpret the CI values:
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive
-
CI > 1.1: Antagonism
-
Mandatory Visualization
HIV-1 Entry and the Mechanism of this compound Action
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for the in vitro checkerboard synergy assay.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad synergistic antiviral efficacy between a novel elite controller-derived dipeptide and antiretrovirals against drug-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Protoporphyrin IX Dual-Loaded Liposomes: In Vitro Evidence of Synergy against HIV-1 Entry into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Enfuvirtide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (T-20) is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells, representing a unique class of antiretroviral drugs known as fusion inhibitors.[1][2] Its mechanism of action involves binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, which prevents the conformational changes required for the fusion of the viral and cellular membranes.[3] The chemical synthesis of this compound and its analogues is a critical aspect of research and development in the pursuit of more potent and pharmacokinetically favorable anti-HIV therapeutics. Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc/tBu chemistry, has become the predominant method for producing these complex peptides.[4][5]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound analogues. It covers the underlying principles, key methodological considerations, and step-by-step procedures for synthesis, cleavage, purification, and characterization.
Mechanism of Action: this compound Inhibition of HIV-1 Fusion
This compound targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 entry machinery. After the viral gp120 protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes. This process involves the transient exposure of two heptad repeat regions, HR1 and HR2. The interaction between HR1 and HR2 is essential for forming a six-helix bundle structure that brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.
This compound is a synthetic peptide that mimics the HR2 domain of gp41. It competitively binds to the HR1 domain, preventing the formation of the six-helix bundle. This disruption of the fusion process effectively blocks the entry of the viral capsid into the host cell, thus inhibiting HIV-1 replication.
Caption: Mechanism of this compound action.
Data Presentation: Synthesis of this compound Analogues
The following tables summarize quantitative data for the synthesis of various this compound analogues. These analogues often incorporate modifications, such as PEGylation, to improve their pharmacokinetic properties.
Table 1: Synthesis and Purity of PEGylated this compound Analogues
| Analogue Name | Modification | Yield (%) | Purity (%) | Reference |
| PEG2k-ENF | N-terminal 2 kDa PEG | 90 | >95 | [1] |
| PEG5k-ENF | N-terminal 5 kDa PEG | 82 | >95 | [1] |
| ENF-PEG2k | C-terminal 2 kDa PEG | 85 | >95 | [1] |
| ENF-PEG5k | C-terminal 5 kDa PEG | 82 | >95 | [1] |
Table 2: Synthesis of this compound-Pentasaccharide Conjugates
| Analogue Name | Linker | Yield (%) | Purity | Reference |
| This compound-PEG₄-CP | PEG₄ | 46 | Not specified | [6] |
| This compound-PEG₇₀-CP | PEG₇₀ | 80 | Not specified | [6] |
Experimental Protocols
General Workflow for Solid-Phase Synthesis of an this compound Analogue
The synthesis of this compound analogues typically follows a standardized workflow based on Fmoc/tBu solid-phase peptide synthesis. The general steps are outlined below.
Caption: General workflow for SPPS of this compound analogues.
Protocol 1: Solid-Phase Synthesis of a C-terminally Amidated this compound Analogue
This protocol describes the manual synthesis of an this compound analogue on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (DIC/HOBt Method):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the this compound analogue sequence.
-
-
N-Terminal Acetylation (if required):
-
After the final Fmoc-deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail, for example, Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Synthesis of a PEGylated this compound Analogue
This protocol outlines the synthesis of an N-terminally PEGylated this compound analogue. This involves the initial synthesis of a cysteine-containing this compound analogue followed by conjugation to a maleimide-activated PEG.
Materials (in addition to Protocol 1):
-
Fmoc-Cys(Trt)-OH
-
Maleimide-activated PEG (e.g., mPEG-MAL)
-
Phosphate buffer (e.g., 100 mM, pH 7.2)
-
Acetonitrile
Procedure:
-
Synthesis of Cysteine-Containing this compound Analogue:
-
Synthesize the this compound analogue with an additional N-terminal cysteine residue using the steps outlined in Protocol 1. The cysteine should be protected (e.g., with a trityl group) during SPPS.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and deprotect all side chains, including the cysteine, using an appropriate cleavage cocktail as described in Protocol 1, Step 7.
-
-
Purification of the Cysteine-Containing Peptide:
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the cysteine-containing this compound analogue as a white powder.
-
-
PEGylation Reaction:
-
Dissolve the purified cysteine-containing peptide in a mixture of phosphate buffer (pH 7.2) and acetonitrile (1:1 v/v).
-
Add a solution of maleimide-activated PEG (1.5 equivalents) in the same buffer system dropwise to the peptide solution with stirring.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction can be monitored by analytical RP-HPLC.
-
-
Purification of the PEGylated Peptide:
-
Purify the PEGylated this compound analogue by preparative RP-HPLC to remove unreacted peptide and PEG.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final PEGylated this compound analogue by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).
-
Conclusion
The solid-phase synthesis of this compound and its analogues, while challenging due to the length and complexity of the peptide, is a well-established process. The use of Fmoc/tBu chemistry, coupled with optimized coupling strategies and cleavage protocols, allows for the efficient production of these important antiviral agents. The development of analogues with improved pharmacokinetic profiles, such as PEGylated derivatives, highlights the versatility of SPPS in generating novel therapeutic candidates. The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis and development of this compound-based HIV fusion inhibitors.
References
- 1. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 3. WO2011095989A2 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2011095989A2 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Techniques for Conjugating Enfuvirtide to Carrier Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of Enfuvirtide, a 36-amino acid peptide inhibitor of HIV-1 fusion, to various carrier molecules. The aim of these modifications is to improve the pharmacokinetic profile of this compound, such as its short plasma half-life (approximately 2-4 hours), and to enhance its delivery.[1][2]
Introduction to this compound Conjugation
This compound works by binding to the gp41 subunit of the HIV envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[3][4][5] However, its clinical use is hampered by the need for twice-daily subcutaneous injections, which can lead to injection-site reactions.[2] Conjugating this compound to carrier molecules such as polymers (e.g., polyethylene glycol - PEG), proteins, lipids, or nanoparticles can address these limitations by increasing its solubility, stability, and in vivo half-life.[2]
The choice of conjugation strategy depends on the available functional groups on both this compound and the carrier molecule. This compound's structure includes a free N-terminal amine, a C-terminal amide, and several amino acid side chains (e.g., carboxyl groups of glutamic and aspartic acid, the amino group of lysine) that can be targeted for conjugation. For site-specific conjugation, a common approach is to introduce a unique functional group, such as a thiol group via an N-terminal cysteine residue.[2][6]
This document outlines two primary and robust conjugation chemistries: maleimide-thiol coupling for site-specific attachment and carbodiimide (EDC/NHS) chemistry for conjugation via amine and carboxyl groups.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound conjugates.
Table 1: Pharmacokinetic and In Vitro Efficacy Data of this compound Conjugates
| Conjugate | Carrier Molecule | Linker | Half-life (rats) | EC50 (nM) | Reference |
| This compound (native) | - | - | 1.5 - 2.8 h | 3 - 91 | [2][6] |
| This compound-PEG2k | 2 kDa PEG | Maleimide | 16.1 h | 6 - 91 | [2] |
| EP40111 | Pentasaccharide | PEG12-Maleimide | >10 h | 51 - 72 | [6] |
| EP40112 | Pentasaccharide | PEG28-Maleimide | Not reported | 51 - 72 | [6] |
Table 2: Characterization of this compound-PEG Conjugates
| Conjugate | Purity | Yield | Aqueous Solubility | Reference |
| PEG2k-cENF (N-terminal conjugation) | >95% | 82% | ≥3 mg/mL | [2] |
| PEG5k-cENF (N-terminal conjugation) | >95% | 90% | ≥3 mg/mL | [2] |
| PEG2k-ENFc (C-terminal conjugation) | >95% | 85% | ≥3 mg/mL | [2] |
| PEG5k-ENFc (C-terminal conjugation) | >95% | 88% | ≥3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Maleimide-Activated Carrier via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a cysteine-modified this compound (Cys-Enfuvirtide) to a carrier molecule activated with a maleimide group. This method provides a stable thioether bond and allows for precise, site-specific conjugation.[2][6][7]
Workflow for Thiol-Maleimide Conjugation
Caption: Workflow for conjugating Cys-Enfuvirtide to a maleimide-activated carrier.
Materials:
-
Cysteine-modified this compound (Cys-Enfuvirtide)
-
Maleimide-activated carrier molecule (e.g., mPEG-Maleimide)
-
Conjugation Buffer: 100 mM phosphate buffer, pH 7.0-7.5, degassed[6][8]
-
Acetonitrile (optional, for peptide solubility)[6]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[8][9]
-
Purification system (e.g., size-exclusion chromatography column)
-
Analytical instruments (HPLC, Mass Spectrometer, SDS-PAGE equipment)
Procedure:
-
Preparation of Cys-Enfuvirtide Solution:
-
Dissolve Cys-Enfuvirtide in the conjugation buffer. If solubility is an issue, a co-solvent like acetonitrile can be used (e.g., a 1:1 mixture of buffer and acetonitrile).[6]
-
If the peptide has formed disulfide dimers, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[8]
-
-
Preparation of Maleimide-Activated Carrier Solution:
-
Dissolve the maleimide-activated carrier in the conjugation buffer.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Lyophilize the reaction mixture.
-
Redissolve the lyophilized powder in an appropriate buffer (e.g., water).
-
Purify the conjugate using size-exclusion chromatography (e.g., Superdex Peptide or Superdex 200 column) to remove unreacted peptide and carrier.[6]
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Collect and lyophilize the fractions containing the conjugate.
-
-
Characterization of the Conjugate:
-
Purity: Assess the purity of the conjugate by HPLC.[2]
-
Identity: Confirm the molecular weight of the conjugate using mass spectrometry (e.g., ESI-Q-TOF or MALDI-TOF MS).[2][6]
-
Conjugation Efficiency: Analyze the conjugate by SDS-PAGE. The conjugated product should show a higher molecular weight band compared to the unconjugated carrier and peptide.[10][11]
-
Protocol 2: Conjugation of this compound to a Carrier Molecule using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a carrier molecule containing carboxyl or amine groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method forms a stable amide bond. A two-step process is recommended to minimize self-conjugation of the carrier protein.[12][13]
Workflow for EDC/NHS Conjugation
Caption: Two-step workflow for conjugating this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Carrier molecule with carboxyl or amine groups (e.g., BSA, KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Quenching Solution (optional): 2-mercaptoethanol, hydroxylamine, or Tris buffer[12]
-
Desalting column
-
Analytical instruments (HPLC, Mass Spectrometer, SDS-PAGE equipment)
Procedure:
-
Activation of the Carrier Molecule:
-
Dissolve the carrier molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add the EDC and NHS/Sulfo-NHS solutions to the carrier molecule solution. Typical concentrations are ~2 mM EDC and ~5 mM NHS/Sulfo-NHS.[12]
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[12]
-
-
Conjugation Reaction:
-
Optional: Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[12]
-
Optional but recommended: Remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.[12]
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated carrier molecule solution. An equimolar ratio is a good starting point.
-
Incubate for 2 hours at room temperature with gentle mixing.[12]
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted this compound and byproducts using a desalting column or dialysis.
-
-
Characterization of the Conjugate:
-
Analyze the conjugate for purity, identity, and conjugation efficiency as described in Protocol 1.
-
Mechanism of Action of this compound
This compound is a fusion inhibitor that targets the HIV envelope glycoprotein gp41. The mechanism involves the following key steps:
-
HIV Binding: The HIV surface protein gp120 binds to the CD4 receptor on the host T-cell.
-
Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4).
-
gp41 Activation: Co-receptor binding exposes the gp41 subunit, which undergoes a series of conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 associate to form a six-helix bundle, which brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.
-
Inhibition by this compound: this compound is a synthetic peptide that mimics the HR2 region of gp41. It binds to the HR1 region, preventing the formation of the six-helix bundle.[1][3][4] This arrests the fusion process, blocking the entry of the viral capsid into the host cell.[4][5]
HIV Fusion and Inhibition by this compound
Caption: Mechanism of HIV fusion and its inhibition by this compound.
References
- 1. This compound, the first fusion inhibitor to treat HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. lifetein.com [lifetein.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. SDS-PAGE Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Troubleshooting & Optimization
Mechanisms of primary and acquired Enfuvirtide resistance in HIV-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of primary and acquired Enfuvirtide resistance in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an HIV fusion inhibitor. It is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (HR2) domain of the HIV-1 envelope glycoprotein gp41.[1] After the virus binds to the host cell's CD4 receptor, gp41 undergoes a conformational change, exposing the N-terminal heptad repeat (HR1). This compound binds to this exposed HR1 region, preventing the subsequent interaction between HR1 and HR2. This blockage inhibits the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes, thereby preventing the virus from entering the host cell.[1][2][3]
Q2: Does primary resistance to this compound exist in treatment-naive patients?
Primary resistance to this compound is not typically observed in clinical isolates from treatment-naive patients.[4] While there is natural variation in susceptibility to this compound among different HIV-1 isolates, this does not usually translate to clinical resistance before treatment initiation.[4]
Q3: What are the key genetic determinants of acquired this compound resistance?
Acquired resistance to this compound is primarily associated with mutations within a 10-amino-acid region (codons 36-45) of the HR1 domain of gp41.[1][4] These mutations alter the binding site of this compound, reducing its inhibitory activity.[3]
Q4: How do this compound resistance mutations affect viral fitness?
The amino acid region targeted by this compound (gp41 codons 36-45) is critical for the viral fusion process.[1] Consequently, mutations in this region that confer drug resistance often come at a cost to the virus's replicative capacity, or "fitness".[1][4] In the absence of the drug, wild-type virus may outcompete resistant variants.[1] Some studies have reported a reversion to a drug-sensitive, wild-type state after the withdrawal of this compound.[1][4]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in phenotypic susceptibility assays.
-
Possible Cause 1: Variability in baseline susceptibility.
-
Suggestion: Be aware that there is a natural range of susceptibility to this compound among primary HIV-1 isolates.[4] It is crucial to include a well-characterized, drug-sensitive reference strain in every assay to accurately calculate the fold change in IC50.
-
-
Possible Cause 2: Influence of other viral factors.
-
Suggestion: Mutations outside the primary resistance region (gp41 codons 36-45), such as in the V3 loop or the HR2 region, may modulate this compound susceptibility.[5] If you observe discrepancies between genotype and phenotype, consider sequencing these additional regions.
-
-
Possible Cause 3: Assay-specific variables.
-
Suggestion: The choice of target cells and the specific phenotypic assay format can influence the results. Ensure that your cell lines are not contaminated and that you are following a validated and standardized protocol. For example, the PhenoSense Entry assay is a commercially available and validated option.[6]
-
Problem 2: Failure to amplify the gp41 region for genotypic analysis.
-
Possible Cause 1: Low viral load in the patient sample.
-
Suggestion: Genotypic assays are most reliable with a plasma viral load of >1,000 copies/mL. If the viral load is lower, the amplification may fail. Consider using a more sensitive, nested PCR protocol or concentrating the viral particles from a larger volume of plasma.
-
-
Possible Cause 2: Primer mismatch due to viral diversity.
-
Suggestion: The HIV-1 envelope gene is highly variable. If you are using "in-house" primers, they may not be optimal for all viral subtypes. Consider using validated, commercially available primer sets or designing degenerate primers that can accommodate the genetic diversity in the gp41 region.
-
-
Possible Cause 3: Poor quality of extracted viral RNA.
-
Suggestion: Ensure that the plasma samples have been properly stored and that the RNA extraction is performed using a validated kit and protocol to minimize RNA degradation. Including an internal control in your extraction and RT-PCR steps can help to identify issues with RNA quality or enzyme activity.
-
Quantitative Data on this compound Resistance
Table 1: Fold Change in IC50 for Common this compound Resistance Mutations
| gp41 Mutation | Fold Change in IC50 (Approximate) | Reference(s) |
| G36D | 10 | [7] |
| V38A | 6 - 51 | [8] |
| V38M | 3.5 - 30 | [1] |
| Q40H | >10 | [9] |
| N42T | 6 - 51 | [8] |
| N43D | >10 | [9] |
| G36D/V38M | 30 - 360 | [1] |
Note: Fold change values can vary depending on the viral background and the specific assay used.
Table 2: Frequency of this compound Resistance Mutations in Treatment-Experienced Patients
| gp41 Mutation | Frequency in Patients with Virological Failure | Reference(s) |
| V38A/E | Most frequent | [2][10] |
| G36D/S | Common | [5] |
| Q40H | Common | [5] |
| N43D | Common | [5] |
| Q40H + L45M | Observed in some patients | [10] |
Experimental Protocols
Genotypic Resistance Assay: Sequencing of the gp41 HR1 Region
This protocol provides a general workflow for the genotypic analysis of this compound resistance.
-
Viral RNA Extraction:
-
Extract viral RNA from patient plasma (ideally with a viral load >1,000 copies/mL) using a commercial kit such as the QIAamp Viral RNA Mini Kit.[11]
-
Follow the manufacturer's instructions for plasma input volume and elution.
-
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify the gp41 region.
-
Use primers that flank the HR1 region (codons 36-45). It is advisable to use a nested or semi-nested PCR approach to increase sensitivity and specificity.
-
-
PCR Product Purification:
-
Purify the PCR product from an agarose gel or using a PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Sequence the purified PCR product using both forward and reverse primers from the nested PCR.
-
Use a commercial sequencing service or an in-house capillary sequencing platform.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid substitutions in the gp41 HR1 region.
-
Interpret the identified mutations using a reputable HIV drug resistance database.
-
Phenotypic Resistance Assay: Recombinant Virus Assay
This protocol outlines the general steps for a recombinant virus-based phenotypic assay.
-
Amplification of Patient-Derived env Gene:
-
Amplify the full-length env gene (encoding gp160) from patient plasma RNA using RT-PCR.
-
-
Creation of Recombinant Virus:
-
Ligate the amplified patient env gene into an env-deleted HIV-1 proviral vector that contains a reporter gene (e.g., luciferase or beta-galactosidase).
-
Transfect a suitable cell line (e.g., 293T) with the recombinant vector to produce pseudotyped viral particles. These particles will have the patient's envelope glycoproteins on their surface.
-
-
Infection of Target Cells:
-
Infect a target cell line that expresses CD4, CCR5, and CXCR4 (e.g., TZM-bl cells) with the recombinant virus in the presence of serial dilutions of this compound.
-
Include a "no drug" control and a reference virus with known susceptibility to this compound.
-
-
Quantification of Viral Infection:
-
After a set incubation period (e.g., 48 hours), measure the reporter gene activity (e.g., luciferase activity) in the target cells.
-
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived virus and the reference virus.
-
The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
-
Visualizations
References
- 1. The rare HIV-1 gp41 mutations 43T and 50V elevate this compound resistance levels of common this compound resistance mutations that did not impact susceptibility to sifuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for nearly full-length sequencing of HIV-1 RNA from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid emergence of this compound resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Emergence and Evolution of this compound Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific mutations in HIV-1 gp41 are associated with immunological success in HIV-1-infected patients receiving this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Workup of Human Blood Samples for Deep Sequencing of HIV-1 Genomes. — Oxford Big Data Institute [bdi.ox.ac.uk]
Strategies to improve the aqueous solubility of Enfuvirtide for assays
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the aqueous solubility of Enfuvirtide for in vitro assays and other experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for assays?
This compound is a 36-amino acid synthetic peptide that functions as an HIV-1 fusion inhibitor.[1][2] It works by binding to the gp41 subunit of the viral envelope, which prevents the conformational changes necessary for the virus to fuse with and enter host cells.[3][4][5] Like many large peptides, this compound has a complex structure that leads to strong intermolecular interactions, causing it to have negligible solubility in pure water.[1][2][6] This poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioactivity in aqueous assay buffers, making experimental setup challenging.
Q2: What are the general strategies to improve the solubility of this compound?
Improving the solubility of this compound typically involves disrupting the intermolecular forces that cause aggregation. The primary strategies include:
-
pH Adjustment: Increasing the pH of the aqueous solution can significantly enhance solubility.
-
Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are often used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers.
-
Chemical Modification: For long-term solutions, chemical conjugation with molecules like Polyethylene Glycol (PEG) can dramatically improve aqueous solubility.[6][7][8]
-
Proper Reconstitution Technique: The physical handling of the lyophilized powder during dissolution is critical to prevent foaming and aggregation.[9][10][11]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and pH. The data below is compiled from various sources to provide a comparative overview.
| Solvent/Condition | Reported Solubility | Notes | Source(s) |
| Pure Water (H₂O) | < 0.1 mg/mL (Effectively Insoluble) | Baseline measurement showing poor intrinsic solubility. | [12][13] |
| Aqueous Buffer (pH 7.5) | 85 - 142 mg/100 mL (0.85 - 1.42 mg/mL) | Demonstrates significant improvement in a buffered, near-neutral pH system. | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥149.7 mg/mL | Achieved with gentle warming. | [14] |
| Dimethyl Sulfoxide (DMSO) | 6.67 mg/mL | Requires ultrasonication and pH adjustment to 8 with NH₄OH. | [12][13] |
| Water with PEG Conjugation | ≥3 mg/mL | N-terminus conjugation with a 2 kDa PEG molecule. | [6][7] |
Troubleshooting Guide
Q3: My this compound solution is cloudy or has visible particles. What should I do?
Cloudiness or particulate matter indicates incomplete dissolution or precipitation.
-
Verify the Solvent: Ensure you are not using pure water. A buffered solution (e.g., phosphate buffer at pH 7.2-7.5) is necessary for aqueous preparations.[2][15]
-
Check the pH: The reconstituted solution of the commercial product (FUZEON®) has a pH of approximately 9.0.[1] For lab preparations, adjusting the pH to be slightly alkaline can improve solubility.
-
Allow More Time: Complete dissolution can be slow, potentially taking up to 45 minutes.[9][10][16] Do not rush the process.
-
Avoid Shaking: Vigorous shaking or vortexing introduces air, causing foaming and potentially denaturing the peptide, which can make it take much longer to dissolve.[10][11][16]
-
Discard if Necessary: If the solution remains cloudy or contains particles after 45 minutes of proper reconstitution, it should not be used for experiments.[11][16]
Q4: I've been mixing for a while and the solution is foamy or has formed a gel. What went wrong?
Foaming and gel formation are almost always caused by excessive agitation.
-
Problem: Shaking the vial introduces energy that creates foam and can promote the formation of hydrogels, trapping undissolved powder.[10][16]
-
Solution: Stop agitating the vial and set it aside. Allowing the vial to stand undisturbed is the best way to let foam and gels resolve. This may require additional time, but patience is key.[16] For future preparations, adhere strictly to gentle mixing protocols.
Q5: Is there a way to speed up the dissolution process?
While the process should not be rushed, gentle techniques can aid dissolution.
-
Gentle Tapping: After adding the solvent, gently tap the vial with a fingertip for about 10 seconds to loosen the powder.[10][11]
-
Gentle Rolling: Slowly roll the vial between your hands. This creates a gentle vortex that wets the lyophilized powder without introducing excessive air.[9][10]
-
Warming (for organic solvents): When using DMSO, gentle warming can significantly increase solubility.[14] However, do not heat aqueous solutions, as this can degrade the peptide.
Experimental Protocols & Workflows
Protocol: Reconstitution of Lyophilized this compound for Aqueous Assays
This protocol is adapted from the standard procedure for the commercial formulation and is designed to maximize solubility and minimize aggregation.
-
Preparation: Bring the vial of lyophilized this compound and the appropriate sterile aqueous buffer (e.g., Phosphate Buffer, pH 7.5) to room temperature.
-
Solvent Addition:
-
Initial Mixing:
-
Main Dissolution:
-
Incubation:
-
Final Inspection:
Diagram: this compound Solubilization Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [this compound, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. gene.com [gene.com]
- 12. labmartgh.com [labmartgh.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frequently Asked Questions | FUZEON® (this compound) [fuzeon.com]
Investigating the cause of Enfuvirtide injection site reactions in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the causes of injection site reactions (ISRs) associated with Enfuvirtide in animal studies. Given the limited publicly available data on preclinical animal models for this compound-induced ISRs, this guide synthesizes information from human clinical studies and general principles of preclinical local tolerance testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected macroscopic findings at the injection site in animal models after subcutaneous administration of this compound?
Based on extensive human data, researchers in animal models should anticipate a range of dose- and time-dependent local reactions. These may include erythema (redness), edema (swelling), induration (hardening of the tissue), and the formation of palpable nodules or cysts.[1][2][3] In clinical studies, these reactions are observed in up to 98% of patients.[4][5]
Q2: What are the anticipated histopathological findings at this compound injection sites in animal studies?
Extrapolating from human biopsy data, expected histopathological findings in animal models would likely involve a localized inflammatory response.[5] This can range from acute to chronic inflammation. Key features may include:
-
Cellular Infiltrates: A mixed infiltrate of lymphocytes, eosinophils, and neutrophils is a common finding in human biopsies.[6]
-
Dermal Changes: Alterations in dermal connective tissue, particularly changes in collagen resembling a morphoea/scleroderma-like process, have been reported in humans and may be observed in chronic animal studies.[4][7]
-
Granulomatous Inflammation: The pattern of inflammation might resemble that of granuloma annulare or an interstitial granulomatous drug reaction.[5]
-
Vascular Changes: Evidence of moderate neoangiogenesis may be present.[7]
Q3: What is the likely underlying mechanism of this compound-induced injection site reactions?
The prevailing hypothesis is that this compound ISRs are a form of localized hypersensitivity or a foreign body-type inflammatory reaction to the peptide itself.[1][2][5] Evidence from human studies suggests that changes in the populations of dermal dendritic cells may contribute to the sclerotic and fibrosing processes seen in chronic reactions.[4]
Q4: Are there established animal models for studying this compound ISRs?
While specific, validated animal models for this compound-induced ISRs are not well-documented in publicly available literature, standard models for local tolerance testing are applicable. Commonly used species for subcutaneous irritation studies include rabbits and rats.[8][9] Pharmacokinetic studies have been conducted in Sprague-Dawley rats, indicating their use for subcutaneous administration of this compound-related compounds.[10]
Q5: What factors can influence the severity of injection site reactions in our animal experiments?
Several factors have been suggested to influence the severity of ISRs. These include:
-
Injection Technique: Proper subcutaneous administration is crucial.
-
Injection Volume: Reduced injection volumes have been associated with less pain in clinical settings.[6]
-
The Peptide Itself: The inherent properties of the this compound peptide are considered a primary driver of the reaction.[6]
-
Vehicle/Formulation: While the this compound peptide is a key factor, the formulation and any excipients could also play a role.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in ISR severity between animals | Inconsistent injection technique (e.g., depth, volume). Inter-animal biological variability. | Ensure all personnel are thoroughly trained in standardized subcutaneous injection techniques for the chosen species. Increase the number of animals per group to account for biological variability. |
| Severe, unexpected ulceration or necrosis at the injection site | Potential contamination of the test article. Incorrect formulation (e.g., pH, osmolarity). Too high a concentration or volume for the specific animal model. | Verify the sterility of the this compound solution. Check the pH and osmolarity of the formulation to ensure it is within a physiologically acceptable range. Conduct a dose-ranging study to determine the maximum tolerated concentration and volume at a single injection site. |
| Difficulty in grading macroscopic skin reactions consistently | Lack of a standardized scoring system. Inexperienced observers. | Implement a validated scoring system for dermal reactions (e.g., Draize scale or a modified version). Ensure all observers are trained on the scoring system and conduct blinded assessments to minimize bias. |
| Histopathological findings are minimal despite visible macroscopic reactions | Timing of tissue collection is not optimal. Inappropriate sectioning or staining. | Collect tissue samples at multiple time points post-injection to capture the peak inflammatory response. Ensure proper fixation, processing, and staining (e.g., H&E for general morphology, special stains for collagen and specific immune cells). |
| No significant difference between this compound and vehicle control groups | The vehicle itself is causing irritation. The observation period is too short. | Test the vehicle alone in a separate control group to assess its irritancy potential. Extend the observation period, as some reactions, particularly those involving collagen changes, may be delayed. |
Quantitative Data Summary
The following tables present a summary of the types of quantitative data that should be collected in a preclinical study investigating this compound ISRs. Note: The values presented are illustrative and based on findings from human clinical trials due to the lack of specific quantitative data from published animal studies.
Table 1: Incidence and Severity of Macroscopic Injection Site Reactions in a Hypothetical Rabbit Model
| Treatment Group | N | Incidence of Erythema (%) | Mean Erythema Score (0-4) | Incidence of Edema (%) | Mean Edema Score (0-4) |
| Vehicle Control | 6 | 16.7 | 0.2 ± 0.1 | 0 | 0.0 ± 0.0 |
| This compound (Low Dose) | 6 | 83.3 | 1.5 ± 0.5 | 66.7 | 1.2 ± 0.4 |
| This compound (High Dose) | 6 | 100 | 2.8 ± 0.6 | 100 | 2.5 ± 0.5 |
Table 2: Semi-Quantitative Histopathological Scores in a Hypothetical Rat Model (7 days post-injection)
| Treatment Group | N | Inflammatory Cell Infiltration (0-5) | Dermal Fibrosis (0-5) | Subcutaneous Panniculitis (0-5) |
| Vehicle Control | 8 | 0.5 ± 0.2 | 0.1 ± 0.1 | 0.2 ± 0.1 |
| This compound (Low Dose) | 8 | 2.8 ± 0.7 | 1.5 ± 0.6 | 1.8 ± 0.5 |
| This compound (High Dose) | 8 | 4.2 ± 0.9 | 2.9 ± 0.8 | 3.5 ± 0.7 |
Experimental Protocols
Protocol 1: Local Tolerance Study of Subcutaneous this compound in New Zealand White Rabbits
-
Animal Model: 18 male New Zealand White rabbits.
-
Groups:
-
Group 1: Vehicle control (Sterile Water for Injection), n=6.
-
Group 2: Low-dose this compound (e.g., 5 mg/mL), n=6.
-
Group 3: High-dose this compound (e.g., 20 mg/mL), n=6.
-
-
Administration:
-
Clip the fur on the dorsum of each rabbit 24 hours prior to injection.
-
Administer a single 0.5 mL subcutaneous injection to two separate sites on the left side of the dorsum.
-
Administer 0.5 mL of the vehicle control to two sites on the right side of the dorsum of each animal.
-
-
Observations:
-
Conduct macroscopic evaluation of injection sites for erythema and edema at 1, 24, 48, and 72 hours, and 7 days post-injection, using a standardized scoring system (e.g., Draize scale).
-
-
Endpoint:
-
At day 7, euthanize the animals and collect the injection sites, including the underlying skin and subcutaneous tissue.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Histopathological Characterization in Sprague-Dawley Rats
-
Animal Model: 24 male Sprague-Dawley rats.
-
Groups:
-
Group A: Vehicle control, n=12.
-
Group B: this compound (e.g., 10 mg/mL), n=12.
-
-
Administration:
-
Administer a single 0.2 mL subcutaneous injection on the dorsal flank.
-
-
Tissue Collection:
-
Euthanize subgroups of animals (n=6 per group) at 48 hours and 14 days post-injection.
-
Collect injection site tissue for histopathological processing.
-
-
Analysis:
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Perform semi-quantitative scoring of inflammation, fibrosis, and necrosis.
-
Consider immunohistochemistry for inflammatory cell markers (e.g., CD3 for T-lymphocytes, MAC-387 for macrophages) and dendritic cell markers.
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced ISR
References
- 1. This compound and cutaneous injection-site reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Cutaneous Injection-Site Reactions - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound injection site reactions: a clinical and histopathological appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Injection site reactions with the HIV-1 fusion inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prospective clinical and pathological examination of injection site reactions with the HIV-1 fusion inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutaneous injection site reactions to long-term therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]
- 9. Changes in local tissue microenvironment in response to subcutaneous long-acting delivery of tenofovir alafenamide in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for variable results in Enfuvirtide potency assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Enfuvirtide potency assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to the potency assay?
A1: this compound is an HIV fusion inhibitor. It works by binding to the first heptad repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein. This binding event prevents the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell. The potency assay is a functional assay that measures this inhibitory activity, typically by quantifying the reduction in viral entry or cell-cell fusion in the presence of varying concentrations of this compound.
Q2: What are the common types of potency assays used for this compound?
A2: The most common potency assays for this compound are cell-based assays that model the HIV-1 entry process. These include:
-
Single-Round Infection Assays: These assays use pseudoviruses that are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) but are capable of only a single round of infection. The readout is typically the expression of a reporter gene, such as luciferase or beta-galactosidase, in the target cells.
-
Cell-Cell Fusion Assays: These assays measure the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors (CXCR4 or CCR5). Fusion events can be quantified by reporter gene activation or microscopic observation of syncytia formation.
Q3: What are the critical reagents and materials for an this compound potency assay?
A3: Critical reagents include a well-characterized this compound reference standard, a consistent source of target cells (e.g., TZM-bl cells), a reliable stock of HIV-1 Env-pseudotyped virus, and qualified reporter gene assay reagents. All reagents should be properly stored and handled to ensure consistency.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Create a cell bank to ensure a consistent starting population. |
| Inconsistent Virus Titer | Prepare a large, single batch of pseudovirus, titer it accurately, and aliquot for single-use to avoid freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variation. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Reagent Variability | Use single lots of critical reagents (e.g., fetal bovine serum, assay substrates) for a set of experiments. Qualify new lots of reagents before use. |
Issue 2: Low or No Signal in the Assay
| Potential Cause | Recommended Solution |
| Low Virus Titer or Infectivity | Re-titer the virus stock. If the titer is low, prepare a new batch of pseudovirus, optimizing the transfection and harvesting conditions. |
| Poor Cell Health | Check cells for contamination (e.g., mycoplasma). Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity). |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation times. Ensure the reporter gene substrate is fresh and properly prepared. |
| Incorrect Filter Settings on Plate Reader | Verify that the correct filter or wavelength settings are used for the specific reporter gene system (e.g., luminescence for luciferase). |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Cell Contamination | Test cell cultures for mycoplasma and bacterial contamination. |
| Autofluorescence/Autoluminescence | Use white, opaque plates for luminescence assays to prevent crosstalk between wells. Check media and buffers for autofluorescence. |
| Reagent Contamination | Prepare fresh assay reagents and buffers. |
Issue 4: Incomplete or Shallow Dose-Response Curve
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration Range | Perform a wider range of this compound dilutions to ensure the full dose-response curve is captured. |
| Drug Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Viral Resistance | If using a specific viral strain, sequence the gp41 region to check for known this compound resistance mutations. |
| Assay Window Too Small | Optimize the assay to achieve a larger dynamic range between the positive and negative controls. |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound in a TZM-bl Cell-Based Assay
| Virus Strain | IC50 Range (ng/mL) | Reference |
| HIV-1 NL4-3 | 5 - 20 | [Fictionalized Data] |
| HIV-1 JR-FL | 10 - 50 | [Fictionalized Data] |
| This compound-Resistant Mutant (V38A) | >500 | [Fictionalized Data] |
Note: These values are illustrative and can vary depending on the specific assay conditions and virus strain used.
Experimental Protocols
Protocol 1: HIV-1 Env-Pseudotyped Virus Production
-
Cell Seeding: Seed 293T/17 cells in a T-75 flask at a density of 5 x 10^6 cells in 12 mL of growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Incubate overnight at 37°C with 5% CO2.
-
Transfection: On the day of transfection, the cell monolayer should be 50-80% confluent. Prepare a transfection cocktail by co-transfecting the cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the transfection complex for 4-6 hours at 37°C.
-
Media Change: After incubation, gently remove the transfection medium and replace it with 15 mL of fresh growth medium.
-
Virus Harvest: Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Processing and Storage: Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the virus into single-use vials and store at -80°C.
Protocol 2: TZM-bl Based this compound Potency Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO2.
-
Drug Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus-Drug Incubation: In a separate plate, mix equal volumes of the diluted this compound and the HIV-1 pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-drug mixture to the appropriate wells. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Lysis and Readout: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of HIV-1 entry and this compound inhibition.
Caption: Experimental workflow for this compound potency assay.
Caption: Troubleshooting decision tree for this compound potency assays.
Technical Support Center: Extending the In-Vivo Half-Life of Enfuvirtide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental approaches aimed at extending the in-vivo half-life of Enfuvirtide.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the modification of this compound for half-life extension.
A. PEGylation of this compound
Question: My PEGylation reaction resulted in a heterogeneous mixture of products with low yield of the desired mono-PEGylated this compound. How can I optimize the reaction?
Answer: Achieving a high yield of mono-PEGylated this compound requires careful control over reaction conditions. Here are several factors to consider for optimization:
-
Control of Reaction Stoichiometry: The molar ratio of the PEGylating agent to the peptide is a critical parameter. An excess of the PEG reagent can lead to multi-PEGylated species, while an insufficient amount will result in a low yield. It is recommended to perform small-scale pilot reactions with varying PEG-to-peptide molar ratios to identify the optimal condition.[1][2]
-
pH of the Reaction Buffer: The pH of the reaction buffer influences the reactivity of the target amino acid residues. For N-terminal PEGylation, a slightly acidic to neutral pH (around 6.5-7.5) can favor the modification of the α-amino group over the ε-amino groups of lysine residues, which have a higher pKa.[1][3]
-
Reaction Time and Temperature: The reaction time should be optimized to allow for sufficient conjugation without promoting side reactions or degradation of the peptide. Monitoring the reaction progress over time using techniques like HPLC can help determine the optimal reaction duration. Lowering the reaction temperature can sometimes improve selectivity.
-
Choice of PEGylating Reagent: The reactivity of the functional group on the PEG can affect the outcome. For instance, PEG-aldehydes react more slowly than PEG-NHS esters, which can sometimes allow for better control over the reaction.[4]
-
Site-Specific PEGylation: To overcome the issue of heterogeneity, consider employing site-specific PEGylation strategies. This can be achieved by introducing a unique reactive handle, such as a cysteine residue, into the this compound sequence for specific conjugation with a maleimide-activated PEG.[5][6] Another approach is to utilize enzymatic methods that can selectively attach PEG to a specific site.[6]
Question: After PEGylation, the anti-HIV activity of my this compound conjugate is significantly reduced. What could be the cause and how can I mitigate this?
Answer: A decrease in biological activity is a known risk of PEGylation, often due to steric hindrance at the peptide's active site.
-
Site of PEGylation: If the PEG moiety is attached at or near the N-terminal region of this compound, which is crucial for its interaction with the gp41 NHR, it can interfere with its binding and inhibitory function. Consider moving the PEGylation site to the C-terminus or a less critical internal position.
-
Size of the PEG Polymer: Larger PEG chains can cause more significant steric hindrance. Experiment with different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without drastically impacting activity.[7]
-
Linker Chemistry: The type of linker used to attach the PEG can also play a role. Using a longer, more flexible linker might provide more distance between the peptide and the PEG, potentially reducing steric hindrance.
Question: I'm having difficulty characterizing my PEGylated this compound conjugate. What are the recommended analytical techniques?
Answer: Characterization of PEGylated peptides can be challenging due to the heterogeneity and large size of the conjugate. A combination of analytical methods is often necessary:
-
Size Exclusion Chromatography (SEC): SEC is useful for separating multi-PEGylated, mono-PEGylated, and un-PEGylated species, providing an initial assessment of the reaction's success.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify the PEGylated peptide and assess its purity.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS are essential for confirming the molecular weight of the conjugate and determining the number of attached PEG moieties.[9][10][11] In-source fragmentation combined with tandem MS can help identify the site of PEGylation.[9]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the PEGylated peptide and ensure that the α-helical conformation important for its activity is maintained.
B. This compound Fusion Proteins (e.g., with Albumin Binding Domain)
Question: I am getting very low expression yields for my this compound-Albumin Binding Domain (ABD) fusion protein in E. coli. What can I do to improve the yield?
Answer: Low expression of recombinant proteins is a common issue. Here are some troubleshooting steps:
-
Codon Optimization: The codon usage of the this compound and ABD genes should be optimized for the expression host (E. coli).
-
Promoter and Expression Vector: Ensure you are using a strong, inducible promoter (e.g., T7) and a suitable expression vector.
-
Expression Conditions: Optimize induction conditions, including the concentration of the inducer (e.g., IPTG), the temperature during induction (lower temperatures like 16-25°C can improve protein solubility and folding), and the duration of the induction period.
-
Host Strain: Try different E. coli expression strains. Some strains are specifically designed to handle challenging proteins, such as those with disulfide bonds or rare codons.
-
Gene Polymerization: A strategy of creating a synthetic gene with multiple tandem repeats of the this compound sequence can sometimes lead to higher expression levels of the monomeric peptide after cleavage.[12]
-
Fusion Partner Orientation: The order of the fusion partners (this compound-ABD vs. ABD-Enfuvirtide) can impact expression and activity. It may be beneficial to test both orientations.[13]
Question: My this compound-ABD fusion protein is expressed as inclusion bodies. How can I improve its solubility?
Answer: Inclusion body formation is often due to protein misfolding and aggregation.
-
Lower Induction Temperature: As mentioned above, reducing the temperature during induction can slow down protein synthesis, allowing more time for proper folding.
-
Solubilization and Refolding: If inclusion bodies are unavoidable, they can be isolated, solubilized using denaturants (e.g., urea, guanidine hydrochloride), and then refolded into their active conformation. This process requires careful optimization of the refolding buffer conditions (pH, additives like arginine, and redox shuffling agents if disulfide bonds are present).
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the fusion protein and prevent aggregation.
Question: The purification of my His-tagged this compound-ABD fusion protein is resulting in low purity and yield. What can I do to improve the purification process?
Answer: While His-tag purification is generally straightforward, optimization is often necessary.
-
Binding and Wash Conditions: Optimize the concentration of imidazole in the binding and wash buffers to minimize non-specific binding of contaminating proteins. A stepwise increase in imidazole concentration in the wash steps can be effective.
-
Elution Conditions: Elute the protein with a sufficiently high concentration of imidazole. A gradient elution can sometimes provide better separation than a step elution.
-
Alternative Purification Methods: For albumin fusion proteins, affinity chromatography using matrices like AlbuPure®, which has a high affinity for albumin and its fusion partners, can be a highly effective purification step.[14] Ion-exchange chromatography can also be used as a subsequent polishing step.[15]
C. Lipidated this compound
Question: I am struggling with the synthesis and purification of my cholesterol-conjugated this compound due to poor solubility. What strategies can I use?
Answer: The increased hydrophobicity of lipidated peptides can indeed pose challenges during synthesis and purification.
-
Solid-Phase vs. Solution-Phase Synthesis: While solid-phase peptide synthesis (SPPS) is common, the growing lipophilic character of the peptide as the synthesis progresses can lead to aggregation and incomplete reactions. A combination of solid-phase and solution-phase synthesis, or a full solution-phase approach, might be necessary for longer or more complex lipidated peptides.[16]
-
Choice of Solvents: During purification by RP-HPLC, a modified solvent system with higher organic content or the addition of additives like formic acid might be required to maintain the solubility of the lipidated peptide.
-
Protecting Group Strategy: Careful selection of orthogonal protecting groups is crucial to ensure that the lipid moiety can be attached at the desired position without interfering with the peptide chain assembly.[17]
Question: How can I confirm the successful conjugation of the lipid moiety to this compound?
Answer: Similar to PEGylated peptides, a combination of analytical techniques is recommended:
-
Mass Spectrometry: MALDI-TOF MS or ESI-MS is the most direct way to confirm the addition of the lipid moiety by observing the expected increase in molecular weight.
-
NMR Spectroscopy: For smaller constructs, NMR can provide detailed structural information and confirm the site of conjugation.[18]
-
RP-HPLC: A successful conjugation will result in a significant shift in the retention time of the lipidated peptide on a reverse-phase column compared to the unconjugated peptide.
II. Quantitative Data Summary
The following tables summarize the pharmacokinetic data from various studies on this compound and its long-acting derivatives.
Table 1: Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-life (t½) | ~2 hours | Human | [19] |
| Elimination Half-life (t½) | 3.8 hours | Human | [20] |
| Elimination Half-life (t½) | 1.5 hours | Rat | [10] |
| Elimination Half-life (t½) | 2.8 hours | Rat | [19] |
| Volume of Distribution | 5.48 L | Human | [20] |
| Plasma Protein Binding | 92% | Human | [20] |
| Bioavailability (subcutaneous) | 84.3% | Human | [20] |
Table 2: Pharmacokinetics of Long-Acting this compound Derivatives
| Modification Strategy | Derivative | Elimination Half-life (t½) | Species | Fold Increase vs. Unmodified | Reference |
| PEGylation | PEG2k-ENF | 16.1 hours | Rat | ~10.7 | [10] |
| PEGylation | PEG2k-ENF | Prolonged by 10-fold | Not specified | 10 | |
| Carrier Pentasaccharide Conjugation | EP40111 | 10.4 hours | Rat | ~3.7 | [19] |
| Lipidation (Cholesterol) | C34-Chol (related peptide) | ~24 hours | Not specified | N/A | [18] |
III. Experimental Protocols
This section provides generalized methodologies for key experiments. Researchers should adapt these protocols to their specific peptide sequence and available reagents.
A. Site-Specific N-Terminal PEGylation of this compound
This protocol describes a common method for N-terminal PEGylation using a PEG-aldehyde reagent.
-
Peptide Preparation: Synthesize or procure this compound with a free N-terminus and protected side chains (if necessary). Purify the peptide by RP-HPLC and confirm its identity and purity by MS and HPLC.
-
Reaction Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., 100 mM sodium phosphate buffer).
-
PEGylation Reaction:
-
Dissolve the purified this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-aldehyde in the reaction buffer.
-
Add the mPEG-aldehyde solution to the this compound solution at a molar ratio determined from prior optimization experiments (e.g., 1.5:1 to 5:1 PEG:peptide).
-
Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 4-25°C) with gentle stirring for a predetermined duration (e.g., 12-24 hours).
-
-
Reaction Quenching: Stop the reaction by adding a quenching reagent, such as glycine, or by adjusting the pH.
-
Purification: Purify the mono-PEGylated this compound from the reaction mixture using ion-exchange chromatography or size-exclusion chromatography, followed by RP-HPLC.
-
Characterization:
-
Confirm the molecular weight of the purified product using MALDI-TOF or LC-MS.
-
Assess the purity using RP-HPLC and SDS-PAGE.
-
Determine the site of PEGylation using peptide mapping and tandem MS.
-
Evaluate the secondary structure using CD spectroscopy.
-
-
In Vitro Activity Assay: Assess the anti-HIV activity of the PEGylated this compound using a cell-based fusion assay or a viral infectivity assay.[19]
B. Expression and Purification of an this compound-Albumin Binding Domain (ABD) Fusion Protein
This protocol outlines a general workflow for producing a His-tagged this compound-ABD fusion protein in E. coli.
-
Gene Synthesis and Cloning:
-
Design and synthesize a gene encoding the this compound-ABD fusion protein with an N- or C-terminal hexahistidine (His6) tag. Optimize the codon usage for E. coli.
-
Clone the synthetic gene into a suitable E. coli expression vector (e.g., pET vector) under the control of an inducible promoter.
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable culture medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours).
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a detergent, lysozyme, and a DNase.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to separate the soluble fraction from the insoluble fraction (containing inclusion bodies).
-
-
Purification:
-
Equilibrate a Ni-NTA affinity chromatography column with a binding buffer.[21]
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole.
-
Perform a buffer exchange or dialysis to remove the imidazole.
-
If necessary, perform further purification steps like ion-exchange or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purity of the protein by SDS-PAGE and RP-HPLC.
-
Confirm the identity and molecular weight of the fusion protein by Western blotting and mass spectrometry.
-
Assess the secondary structure and folding by CD spectroscopy.
-
-
In Vitro Assays:
-
Evaluate the anti-HIV activity of the fusion protein.
-
Confirm the binding to serum albumin using techniques like ELISA or surface plasmon resonance (SPR).
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to extending the in-vivo half-life of this compound.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. Gene fragment polymerization for increased yield of recombinant HIV fusion inhibitor this compound. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. duoningbio.com [duoningbio.com]
- 14. Capture and purification of recombinant albumin-fusion proteins using AlbuPure® [astreabioseparations.com]
- 15. EP3612558A1 - Methods of purification of albumin fusion proteins - Google Patents [patents.google.com]
- 16. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel method for conjugating the terminal amine of peptide ligands to cholesterol: synthesis iRGD-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
Preventing and reversing Enfuvirtide peptide aggregation in solution
Welcome to the technical support center for Enfuvirtide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and reversing this compound peptide aggregation in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a 36-amino acid synthetic peptide that acts as an HIV fusion inhibitor.[1] Aggregation, the process by which peptide molecules clump together, is a significant concern as it can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity. For researchers, aggregation can result in inaccurate experimental results and loss of valuable materials.
Q2: What are the primary factors that induce this compound aggregation?
Several factors can contribute to this compound aggregation in solution, including:
-
pH: The solubility of this compound is pH-dependent. It has negligible solubility in pure water but is more soluble in a buffer at pH 7.5.[1] Deviations from the optimal pH range can promote aggregation.
-
Temperature: Like many peptides, this compound's stability can be affected by temperature. Storing solutions at inappropriate temperatures can increase the rate of aggregation. Reconstituted solutions should be stored under refrigeration at 2 to 8 °C (36 to 46 °F) and used within 24 hours.[1]
-
Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions, leading to aggregation.
-
Mechanical Stress: Vigorous shaking or stirring during reconstitution can introduce mechanical stress, which may induce aggregation. The manufacturer of the commercial formulation, Fuzeon®, advises against shaking the vial during reconstitution.[2][3]
-
Ionic Strength: The salt concentration of the solution can influence the electrostatic interactions between peptide molecules, thereby affecting aggregation.
Q3: How can I detect aggregation in my this compound solution?
Aggregation can be detected through several methods:
-
Visual Inspection: The simplest method is to look for visible particles, cloudiness, or precipitation in the solution.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregation.
-
Fluorescence Spectroscopy: Using dyes that bind to exposed hydrophobic regions of aggregated peptides can provide a sensitive measure of aggregation.
Troubleshooting Guide
Problem 1: My lyophilized this compound powder is difficult to dissolve.
-
Possible Cause: this compound has poor aqueous solubility.[5] The reconstitution process can be slow, sometimes taking up to 45 minutes for the powder to completely dissolve.[3]
-
Solution:
-
Use the correct solvent. Sterile water for injection is recommended for the commercial product.[2] For research purposes, a buffer with a pH of 7.5 can improve solubility.[1]
-
Avoid vigorous shaking. Gently tap and roll the vial to mix the contents.[3]
-
Be patient. Allow sufficient time for the powder to dissolve completely.[3]
-
If solubility issues persist, consider preparing a more dilute stock solution.
-
Problem 2: My this compound solution appears cloudy or has visible precipitates after reconstitution.
-
Possible Cause: This is a clear indication of aggregation. This could be due to incorrect pH, high concentration, or inappropriate temperature during reconstitution or storage.
-
Solution:
-
Prevention: Ensure your reconstitution buffer is at the optimal pH (around 7.5). Reconstitute at room temperature and store the solution at 2-8°C.[1]
-
Reversal: See the "Protocols for Reversing this compound Aggregation" section below. It is important to note that reversing aggregation may not always restore the peptide to its fully active state.
-
Problem 3: I am seeing a loss of activity in my in vitro assays using this compound.
-
Possible Cause: Soluble, non-visible aggregates may be present in your solution, reducing the concentration of active, monomeric peptide.
-
Solution:
-
Analyze your stock solution for the presence of aggregates using techniques like DLS or SEC.
-
If aggregates are detected, you can try to filter the solution through a 0.22 µm filter to remove larger aggregates, although this will not remove smaller oligomers.
-
Consider preparing fresh solutions and using excipients to prevent aggregation (see Table 2).
-
Data on Factors Influencing this compound Stability
| Parameter | Condition | Observation | Recommendation |
| pH | pH < 6.0 | Increased aggregation | Maintain pH between 7.0 and 8.0 for optimal stability. A phosphate buffer at pH 7.2 has been used in studies.[6] |
| pH 7.0 - 8.0 | Optimal solubility and stability | ||
| pH > 8.5 | Potential for chemical degradation | ||
| Temperature | -20°C | Long-term storage of lyophilized powder | Store lyophilized peptide at -20°C or below for long-term stability.[7] |
| 2-8°C | Short-term storage of reconstituted solution (up to 24 hours)[1][2] | Avoid repeated freeze-thaw cycles of the solution.[8] | |
| Room Temperature | Increased risk of aggregation over time | Minimize the time solutions are kept at room temperature. | |
| > 37°C | Accelerated aggregation and degradation | Avoid exposing the peptide solution to high temperatures. | |
| Concentration | > 10 mg/mL | Higher propensity for aggregation | Work with the lowest feasible concentration for your experiments. |
| Ionic Strength | Low Salt (< 50 mM) | May increase aggregation due to reduced electrostatic repulsion | Use buffers with physiological ionic strength (e.g., 150 mM NaCl). |
| High Salt (> 500 mM) | Can lead to "salting out" and precipitation | Optimize salt concentration for your specific experimental conditions. |
Excipients for Preventing this compound Aggregation
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars | Mannitol, Sucrose | 1-5% (w/v) | Preferential exclusion, stabilizing the native peptide structure. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Reduce surface tension and prevent adsorption to interfaces. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress aggregation by interacting with the peptide surface. |
| Polymers | Polyethylene Glycol (PEG) | Conjugation | Increases solubility and steric hindrance, preventing intermolecular interactions.[5] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Prepare the reconstitution buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.5).
-
Slowly add the desired volume of buffer to the vial, allowing the liquid to run down the side of the vial.
-
Gently swirl or roll the vial to mix. Do not shake or vortex. [2][3]
-
Allow the vial to stand at room temperature for up to 45 minutes until the powder is completely dissolved.[3]
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Use the solution immediately or store at 2-8°C for up to 24 hours.[1]
Protocol for Reversing this compound Aggregation (for in vitro experimental use)
Note: This protocol is intended for research purposes to attempt to resolubilize aggregated peptide. The biological activity of the refolded peptide should be re-validated.
-
Centrifugation: Centrifuge the aggregated solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the insoluble aggregates.
-
Solubilization in Denaturant: Carefully remove the supernatant. Resuspend the pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Reduction (if disulfide-linked aggregates are suspected): Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubate for 1-2 hours at room temperature.
-
Refolding by Dialysis:
-
Transfer the solubilized peptide solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 1-2 kDa).
-
Perform a stepwise dialysis against a refolding buffer (e.g., 10 mM phosphate buffer, pH 7.5) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally buffer without denaturant). Each dialysis step should be for at least 4 hours at 4°C.
-
-
Clarification and Concentration: After dialysis, centrifuge the solution to remove any remaining precipitates. The concentration of the refolded peptide can be determined by UV absorbance.
-
Activity Confirmation: It is crucial to confirm the biological activity of the refolded this compound using a relevant in vitro assay.
Diagrams
Caption: Workflow for the proper reconstitution of lyophilized this compound.
Caption: Troubleshooting logic for addressing this compound aggregation.
Caption: Simplified pathway of this compound aggregation.
References
- 1. This compound | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hivclinic.ca [hivclinic.ca]
- 3. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
Methods to reduce non-specific binding of Enfuvirtide in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Enfuvirtide in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in immunoassays?
This compound (also known as T-20) is a 36-amino acid synthetic peptide used as an HIV fusion inhibitor.[1][2] In immunoassays, non-specific binding refers to the attachment of assay components, including this compound or detection antibodies, to unintended surfaces of the microplate wells. This can lead to high background signals, reducing the assay's sensitivity and accuracy. Due to its peptidic nature, this compound may exhibit hydrophobic or charge-based interactions with the polystyrene surface of assay plates, contributing to non-specific binding.
Q2: What are the primary causes of high background in an this compound immunoassay?
High background in an this compound ELISA can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the plate.
-
Inadequate Washing: Residual unbound reagents may remain in the wells if washing steps are not thorough enough.[3][4]
-
Inappropriate Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific attachment.
-
Hydrophobic Interactions: As a peptide, this compound may have hydrophobic regions that can interact non-specifically with the polystyrene surface of the microplate.[5]
-
Contamination: Contamination of reagents or buffers with the analyte or other interfering substances can cause a high background signal.[6][7]
Q3: Can the type of microplate used affect non-specific binding of this compound?
Yes, the type of polystyrene plate can significantly influence non-specific binding. High-binding plates are designed to enhance the adsorption of proteins and peptides, but this can also increase the potential for non-specific interactions.[8][9] If you are experiencing high background with a high-binding plate, consider testing a medium-binding or low-binding plate as part of your assay optimization.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
High background in wells that do not contain the analyte is a clear indicator of non-specific binding.
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background signals in immunoassays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[3] Increase the volume of wash buffer per well.[4] Add a soaking step of 1-2 minutes between washes to help remove unbound reagents.[3] Ensure the wash buffer contains a detergent like Tween 20 (typically 0.05%).[6] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).[6] Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[10] Try a different blocking agent. A comparison of common blocking agents is provided in the table below. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies. The optimal concentration should provide a good signal-to-noise ratio. |
| Reagent Contamination | Prepare fresh buffers and reagent solutions.[6] Use sterile, disposable pipette tips for each reagent to avoid cross-contamination.[7] |
| Non-specific Binding of this compound | Include a non-ionic detergent (e.g., 0.05% Tween 20) in the sample diluent and wash buffers to reduce hydrophobic interactions.[11] Consider using a commercially available protein-free blocking buffer. |
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability. May contain endogenous enzymes that can interfere with some assays. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Not recommended for assays with biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that can interfere with phospho-specific antibody assays. |
| Gelatin | 0.5-2% (w/v) | Can be effective where BSA or milk are not. | Can be of lower purity and may require heating to dissolve. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Chemically defined, low lot-to-lot variability. Good for reducing non-specific binding from complex matrices. | Can be more expensive. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when the serum is from the same species as the secondary antibody.[10] | Can contain endogenous proteins that may cross-react with assay components. |
Issue 2: Inconsistent Results Across the Plate
Inconsistent results, such as "edge effects," can be caused by uneven temperature or evaporation during incubation steps.
Troubleshooting Inconsistent Results
| Possible Cause | Recommended Solution |
| Uneven Temperature | Ensure the plate is brought to room temperature before adding reagents. Incubate plates in a temperature-controlled incubator. Avoid stacking plates during incubation. |
| Evaporation | Use plate sealers during incubation steps. Ensure the incubator has a humidified environment if possible. |
| Improper Washing Technique | If washing manually, be consistent with the force and angle of buffer addition and aspiration. An automated plate washer is recommended for better consistency. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
This protocol describes a method for testing different blocking buffers to find the one that provides the lowest background for your this compound immunoassay.
Workflow for Blocking Buffer Optimization
Caption: A workflow for optimizing the blocking buffer in an immunoassay.
Methodology:
-
Coat the Plate: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat Dry Milk in PBS
-
A commercial protein-free blocking buffer
-
-
Block the Plate: After coating, wash the plate and add 200 µL of the different blocking buffers to replicate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Add Negative Controls: After the blocking step, wash the plate and add your sample diluent (without this compound) to the wells.
-
Proceed with Assay: Continue with the remaining steps of your immunoassay protocol (e.g., adding detection antibodies and substrate).
-
Analyze Results: Measure the signal in the wells. The blocking buffer that results in the lowest signal in the negative control wells is the most effective at reducing non-specific binding for your assay.
Protocol 2: Titrating Primary and Secondary Antibodies
This protocol outlines a checkerboard titration to determine the optimal concentrations of primary and secondary antibodies.
Methodology:
-
Prepare the Plate: Coat and block a 96-well plate using your optimized blocking buffer.
-
Dilute Primary Antibody: Prepare a series of dilutions of your primary antibody down the rows of the plate.
-
Add this compound: Add a constant, mid-range concentration of this compound to all wells except for a set of negative control wells.
-
Dilute Secondary Antibody: After incubation and washing, prepare a series of dilutions of your secondary antibody across the columns of the plate.
-
Develop and Read: Add the substrate and stop solution, then read the plate.
-
Analyze: The optimal combination of primary and secondary antibody concentrations will be the one that gives a strong signal for the this compound-containing wells and a low signal for the negative control wells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Peptide inhibitors of virus-cell fusion: this compound as a case study in clinical discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Increasing Hydrophobicity of Residues in an Anti-HIV-1 Env Peptide Synergistically Improves Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. labcluster.com [labcluster.com]
Navigating the Frontier of HIV Research: A Technical Support Center for Next-Generation Fusion Inhibitors
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing next-generation fusion inhibitors designed to overcome Enfuvirtide resistance. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate seamless and effective research in the ongoing battle against HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance?
A1: this compound resistance primarily arises from mutations within a specific 10-amino acid motif (residues 36-45) in the N-terminal heptad repeat (NHR or HR1) of the HIV-1 envelope glycoprotein gp41.[1][2] These mutations reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect on the viral fusion process.[3]
Q2: How do next-generation fusion inhibitors overcome this compound resistance?
A2: Next-generation fusion inhibitors are designed with several strategies to combat this compound resistance. These include:
-
Altering Binding Sites: Inhibitors like Sifuvirtide and T-1249 have modified sequences that target different or overlapping regions on HR1, making them effective against viruses with mutations in the this compound binding site.[4][5][6]
-
Increased Binding Affinity: Peptides like CP32M are engineered for higher binding affinity to the HR1 target, even in the presence of resistance mutations.[7][8]
-
Novel Mechanisms: Some inhibitors may have unique structural features, such as the pocket-binding domain in Sifuvirtide, that enhance their interaction with gp41 and overcome resistance.[6]
-
Long-Acting Formulations: Albuvirtide, for instance, is a long-acting fusion inhibitor that covalently binds to serum albumin, extending its half-life and maintaining therapeutic concentrations to suppress viral replication, including some this compound-resistant strains.[9][10]
Q3: Can combining different fusion inhibitors enhance their efficacy?
A3: Yes, studies have shown that combining first and next-generation fusion inhibitors, such as this compound and Sifuvirtide, can result in potent synergistic effects.[6][11] This synergy can significantly increase their inhibitory activity against both wild-type and this compound-resistant HIV-1 strains, potentially allowing for lower dosages and reducing the emergence of resistance.[11]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with next-generation fusion inhibitors.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50/EC50 values between experiments | Pipetting errors, batch-to-batch variation in reagents, inconsistent cell passage numbers, or fluctuations in incubator conditions. | Prepare a master mix for reagents. Use calibrated pipettes. Maintain a consistent cell culture protocol. Regularly check and calibrate incubators. Normalize data using a reference compound. |
| Low or no signal in luciferase-based neutralization assays | Low transfection efficiency of pseudovirus production, poor quality of plasmid DNA, weak promoter driving luciferase expression, or inactive luciferase reagent.[12][13] | Optimize the ratio of plasmid DNA to transfection reagent. Use high-quality, endotoxin-free plasmid DNA. Consider using a stronger promoter if the signal is consistently weak. Ensure luciferase reagents are stored correctly and are not expired.[12][13] |
| High background signal in luciferase assays | Contamination of reagents or cell cultures, or inherent autofluorescence of test compounds. | Use sterile techniques and fresh reagents. Test for mycoplasma contamination. Include a "no-cell" control to assess background from the plate and medium. Test the intrinsic fluorescence of the inhibitor at the concentrations used. |
| Incomplete inhibition (high residual viral activity at saturating inhibitor concentrations) | The presence of a resistant subpopulation in the viral stock, or the inhibitor may have a mechanism that leads to a plateau in inhibition. | Sequence the viral stock to check for resistance mutations. Perform the assay with a known sensitive viral strain as a control. Consider if the inhibitor's mechanism allows for a sub-maximal inhibitory effect. |
| Discrepancy between cell-cell fusion and pseudovirus neutralization results | Differences in the kinetics of fusion in the two assays, or variations in the conformation or density of the Env glycoprotein on the cell surface versus on pseudovirions. | Analyze the kinetics of inhibition in both assays. Characterize the Env expression on both effector cells (for cell-cell fusion) and pseudovirions. Consider that some inhibitors may be more effective against one mode of viral entry than the other. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and selected next-generation fusion inhibitors against wild-type (WT) and this compound-resistant HIV-1 strains.
Table 1: Inhibitory Activity (IC50/EC50 in nM) of Fusion Inhibitors Against this compound-Sensitive and Resistant HIV-1 Strains
| Inhibitor | HIV-1 Strain | IC50/EC50 (nM) | Fold Resistance | Reference |
| This compound (T-20) | HIV-1 IIIB (WT) | 23 ± 6 | - | [14] |
| NL4-3V38A (Resistant) | >313 | >13 | [2] | |
| NL4-3V38A/N42D (Resistant) | >2,646 | >115 | [2] | |
| Sifuvirtide | HIV-1 IIIB (WT) | 1.2 ± 0.2 | - | [14] |
| NL4-3V38A (Resistant) | 10.5 | - | [11] | |
| NL4-3V38A/N42D (Resistant) | 12.3 | - | [11] | |
| T-1249 | NL4-3V38A (Resistant) | 4-10 | - | [2] |
| NL4-3(36G)V38E/N42S (Resistant) | 358 | - | [2] | |
| CP32M | HIV-1 NL4-3 (WT) | 0.03 | - | [7] |
| HIV-1 NL4-3 V38A/N42D (Resistant) | 0.04 | 1.3 | [7] | |
| Albuvirtide | Various HIV-1 subtypes | 0.5 - 5.0 | - | [15] |
Note: IC50/EC50 values can vary between studies due to different assay conditions and cell types used.
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay (Luciferase Reporter)
This assay measures the ability of a fusion inhibitor to block infection of target cells by single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein.
Materials:
-
HEK293T cells
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Env expression plasmid for the desired HIV-1 strain
-
Transfection reagent
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fusion inhibitor compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation and filtration.
-
Determine the viral titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).[4]
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the fusion inhibitor.
-
Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent and measure the luminescence using a luminometer.[1][16]
-
-
Data Analysis:
-
Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus control).
-
Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in luciferase activity) using a non-linear regression analysis.
-
Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and co-receptors (target cells).
Materials:
-
Effector cells (e.g., H9 cells chronically infected with HIV-1 or cells transiently transfected to express HIV-1 Env)
-
Target cells (e.g., MT-2 or SupT1 cells)
-
Fluorescent dye (e.g., Calcein AM)
-
Fusion inhibitor compounds
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Preparation:
-
Label the effector cells with a fluorescent dye like Calcein AM.
-
-
Fusion Inhibition:
-
In a 96-well plate, mix the labeled effector cells with the target cells in the presence of serial dilutions of the fusion inhibitor.
-
Incubate the co-culture for 2-6 hours at 37°C to allow for cell fusion.[17]
-
-
Quantification of Fusion:
-
Observe and count the number of syncytia (large, multinucleated cells formed by the fusion of multiple cells) using a fluorescence microscope.
-
Alternatively, quantify the dye transfer from labeled effector cells to unlabeled target cells upon fusion using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition by comparing the number of syncytia or the fluorescence signal in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanisms
To aid in the understanding of the complex processes involved in HIV-1 fusion and its inhibition, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: HIV-1 entry and the mechanism of fusion inhibitors.
Caption: Development of this compound resistance and the role of next-gen inhibitors.
Caption: Workflow for evaluating HIV-1 fusion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. What is the mechanism of Albuvirtide? [synapse.patsnap.com]
- 11. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The improved efficacy of Sifuvirtide compared with this compound might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the long-acting fusion inhibitor albuvirtide in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Enfuvirtide and Sifuvirtide: Antiviral Activity and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activities of Enfuvirtide and its successor, Sifuvirtide. This analysis is supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
This compound (T-20), the first clinically approved HIV fusion inhibitor, marked a significant advancement in antiretroviral therapy by targeting the viral entry process.[1][2] Its successor, Sifuvirtide (SFT), was developed to improve upon the potency, pharmacokinetic profile, and resistance barrier of this compound.[3][4] Both peptides are designed to interfere with the conformational changes of the HIV-1 transmembrane glycoprotein gp41, a critical step in the fusion of the viral and host cell membranes.[5][6]
Comparative Antiviral Potency
Experimental data consistently demonstrates that Sifuvirtide possesses significantly greater antiviral activity against a broad range of HIV-1 strains compared to this compound. This increased potency is evident in its lower 50% inhibitory concentrations (IC50).
A cell-cell fusion assay revealed that the IC50 of Sifuvirtide is 1.2 ± 0.2 nM, whereas this compound's is 23 ± 6 nM.[7][8] Further studies on various HIV-1 subtypes have substantiated these findings. For instance, against subtypes A, B, and C, Sifuvirtide exhibited mean IC50 values of 1.81 nM, 10.35 nM, and 3.84 nM, respectively. In stark contrast, this compound showed much weaker inhibition with mean IC50 values of 13.86 nM, 189.20 nM, and 57.41 nM for the same subtypes.[9]
A key advantage of Sifuvirtide is its potent activity against HIV-1 strains that have developed resistance to this compound.[3][4] While this compound's efficacy is significantly diminished against resistant variants, Sifuvirtide maintains a high level of inhibition.[3] This suggests a distinct mechanism of interaction with the gp41 protein.
| Drug | HIV-1 Strain/Subtype | IC50 (nM) | Reference |
| Sifuvirtide | Subtype A | 1.81 (mean) | [9] |
| Subtype B | 10.35 (mean) | [9] | |
| Subtype C | 3.84 (mean) | [9] | |
| CRF07_BC | 2.66 (mean) | [9] | |
| CRF01_AE | 10.40 (mean) | [9] | |
| B' | 3.49 (mean) | [9] | |
| Cell-Cell Fusion | 1.2 ± 0.2 | [7][8] | |
| This compound | Subtype A | 13.86 (mean) | [9] |
| Subtype B | 189.20 (mean) | [9] | |
| Subtype C | 57.41 (mean) | [9] | |
| CRF07_BC | 46.05 (mean) | [9] | |
| CRF01_AE | 26.85 (mean) | [9] | |
| B' | 19.34 (mean) | [9] | |
| Cell-Cell Fusion | 23 ± 6 | [7][8] |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Sifuvirtide target the gp41 protein, preventing the formation of the six-helix bundle (6-HB) which is essential for membrane fusion.[6] However, they achieve this through distinct interactions.
This compound, a 36-amino acid peptide, mimics the C-terminal heptad repeat (CHR) region of gp41.[10][11] It binds to the N-terminal heptad repeat (NHR) of gp41 in its pre-hairpin intermediate state, thus obstructing the conformational change required for fusion.[10][12]
Sifuvirtide was designed based on the three-dimensional structure of the gp41 fusogenic core.[4] It also binds to the NHR but does so with higher affinity and through a different mechanism.[4] Unlike this compound, Sifuvirtide can efficiently block the formation of the six-helix bundle in a dominant-negative fashion.[4] It is believed that Sifuvirtide's design, which includes an electrostatically constrained α-helical structure, allows for more stable and potent interactions with the target NHR region.[13] This enhanced binding affinity likely contributes to its superior antiviral activity and efficacy against this compound-resistant strains.[3]
Experimental Protocols
The antiviral activities of this compound and Sifuvirtide are primarily assessed through cell-based assays that measure the inhibition of viral entry and replication.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of a drug to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins (Env) with target cells expressing CD4 and co-receptors.
-
Cell Preparation: Effector cells (e.g., H9/HIV-1IIIB) chronically infected with an HIV-1 strain are labeled with a fluorescent dye (e.g., Calcein-AM). Target cells (e.g., MT-2) expressing CD4 and appropriate co-receptors are prepared.
-
Co-incubation: Effector and target cells are mixed at a defined ratio in the presence of varying concentrations of the inhibitor (this compound or Sifuvirtide).
-
Fusion Event: The mixture is incubated to allow for cell-cell fusion. Fusion results in the transfer of the fluorescent dye from effector to target cells, forming syncytia.
-
Quantification: The number and size of syncytia or the extent of dye transfer are quantified using fluorescence microscopy or a plate reader.
-
Data Analysis: The concentration of the inhibitor that reduces cell-cell fusion by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[3]
Single-Cycle Infectivity Assay
This assay measures the ability of the inhibitors to block infection by pseudoviruses engineered to express the HIV-1 Env protein and a reporter gene (e.g., luciferase or GFP).
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding the HIV-1 Env of interest and a plasmid for an Env-deficient HIV-1 backbone that carries a reporter gene.
-
Infection: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 are seeded in microplates. The cells are then infected with the pseudovirus in the presence of serial dilutions of the inhibitor.
-
Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.
-
Data Analysis: The drug concentration that causes a 50% reduction in reporter gene expression (IC50) is determined.[9]
Conclusion
Sifuvirtide represents a significant improvement over this compound in the class of HIV fusion inhibitors. Its superior antiviral potency, broader activity against various HIV-1 subtypes, and, most notably, its effectiveness against this compound-resistant strains make it a promising therapeutic agent. The distinct mechanism of action, stemming from its rational design based on the gp41 crystal structure, underpins these advantages. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these and future generations of HIV entry inhibitors.
References
- 1. This compound: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of sifuvirtide, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of HIV-1 resistance to sifuvirtide, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The improved efficacy of Sifuvirtide compared with this compound might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The improved efficacy of Sifuvirtide compared with this compound might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance | PLOS One [journals.plos.org]
- 9. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor Sifuvirtide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
- 13. Broad antiviral activity and crystal structure of HIV-1 fusion inhibitor sifuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Enfuvirtide and Other gp41-Derived Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the first-in-class HIV fusion inhibitor, Enfuvirtide (T-20), with other notable gp41-derived peptides. The data presented herein, supported by detailed experimental methodologies, offers a clear perspective on the evolution of these antiviral agents and their potential in HIV therapy.
Mechanism of Action: Targeting HIV-1 Entry
This compound and its analogs are synthetic peptides that mimic a segment of the HIV-1 transmembrane glycoprotein gp41.[1] Their mechanism of action involves disrupting the conformational changes in gp41 required for the fusion of the viral and cellular membranes, thereby preventing the virus from entering host cells.[2][3] These peptides bind to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle (6-HB), a critical step in the fusion process.[1][4]
References
- 1. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Property and Broad Anti-HIV Activity of Albuvirtide, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Cross-Resistance Between Enfuvirtide and Other HIV Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cross-resistance between the first-generation fusion inhibitor, Enfuvirtide, and other classes of HIV entry inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document serves as a valuable resource for researchers in the field of HIV drug development.
Executive Summary
This compound, a synthetic peptide that mimics a portion of the HIV-1 gp41 transmembrane glycoprotein, was the first entry inhibitor approved for the treatment of HIV infection. Its mechanism of action involves binding to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes. Resistance to this compound primarily arises from mutations within the HR1 region of gp41, specifically in the amino acid segment from residues 36 to 45.[1][2]
A critical question for the clinical management of HIV and the development of new antiretroviral agents is whether resistance to this compound confers cross-resistance to other entry inhibitors that target different stages of the viral entry process. Extensive in vitro studies have demonstrated a lack of significant cross-resistance between this compound and other classes of entry inhibitors, including attachment inhibitors, post-attachment inhibitors, and CCR5 co-receptor antagonists. This lack of cross-resistance is attributed to the distinct binding sites and mechanisms of action of these different drug classes.
Data Presentation: Susceptibility of this compound-Resistant HIV-1 to Other Entry Inhibitors
The following tables summarize the quantitative data on the susceptibility of HIV-1 strains with known this compound resistance mutations to other classes of entry inhibitors. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to wild-type virus. A fold change of approximately 1.0 indicates no change in susceptibility.
| This compound-Resistant Isolate/Mutation | Ibalizumab IC50 Fold Change | Reference |
| This compound-Resistant Clinical Isolates | 0.7 - 1.4 | [3] |
| This compound-Resistant Isolate/Mutation | Maraviroc IC50 Fold Change | Reference |
| Maraviroc-Resistant Isolates | Remained susceptible to this compound | [4][5] |
| This compound-Resistant Isolates | Remained susceptible to Maraviroc | [6] |
| Leronlimab Susceptibility | Notes | Reference |
| 4-Class Drug-Resistant HIV-1 | Maintained full activity | [7][8] |
| Maraviroc-Exposed HIV-1 | IC50 not significantly altered | [7] |
Note: Specific fold-change data for Fostemsavir against this compound-resistant isolates is limited in publicly available literature, but the distinct mechanism of action strongly suggests a lack of cross-resistance. Fostemsavir resistance is associated with mutations in gp120, distant from the this compound binding site in gp41.[9][10]
Experimental Protocols
The evaluation of cross-resistance between HIV entry inhibitors relies on robust in vitro assays. The two primary methods used in the cited studies are the Pseudovirus Neutralization Assay and the Cell-Cell Fusion Assay.
Pseudovirus Neutralization Assay
This assay measures the ability of an entry inhibitor to prevent infection of target cells by pseudoviruses expressing the HIV-1 envelope (Env) glycoproteins.
Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl or A3R5 cells (target cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene)
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid
-
Transfection reagent (e.g., FuGENE 6)
-
Culture medium (DMEM supplemented with FBS, penicillin, and streptomycin)
-
96-well culture plates
-
Luminometer
-
Entry inhibitors of interest
Protocol:
-
Pseudovirus Production:
-
Seed HEK293T cells in a T-75 flask and incubate overnight. The cell monolayer should be 50-80% confluent on the day of transfection.[11]
-
Co-transfect the cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.[11]
-
Incubate the cells for 48-72 hours.
-
Harvest the virus-containing culture supernatants, clarify by centrifugation, and filter through a 0.45-micron filter.[11]
-
Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.
-
-
Neutralization Assay:
-
Seed TZM-bl or A3R5 cells in a 96-well plate and incubate overnight.[12]
-
Prepare serial dilutions of the entry inhibitors in culture medium.
-
Incubate the pseudovirus with the serially diluted inhibitors for 1 hour at 37°C.[13]
-
Add the virus-inhibitor mixture to the target cells and incubate for 48-72 hours.[11]
-
Lyse the cells and measure the luciferase activity using a luminometer.[11]
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity compared to the virus control.[13]
-
Cell-Cell Fusion Assay
This assay measures the ability of an entry inhibitor to block the fusion of cells expressing the HIV-1 Env glycoproteins with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and a reporter protein (e.g., one part of a dual-split protein).[3]
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and the other part of the dual-split reporter protein.[3]
-
Culture medium
-
96-well culture plates
-
Plate reader to detect the reporter signal
Protocol:
-
Cell Preparation:
-
Fusion Assay:
-
Detach the transfected effector cells and overlay them onto a monolayer of target cells in a new 96-well plate in the presence of serial dilutions of the entry inhibitors.[14]
-
Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.[14]
-
Stop the fusion reaction (e.g., by adding a potent fusion inhibitor like C52L).[14]
-
Incubate the co-cultured cells for an additional 24 hours to allow for reporter gene expression.[14]
-
Measure the reporter signal using a plate reader.
-
Calculate the IC50 value as the concentration of the inhibitor that causes a 50% reduction in the reporter signal.
-
Mandatory Visualizations
Caption: Mechanism of action of different classes of HIV entry inhibitors.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
References
- 1. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Resistance to this compound, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist Maraviroc Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hivclinic.ca [hivclinic.ca]
- 6. journals.asm.org [journals.asm.org]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. eatg.org [eatg.org]
- 9. scispace.com [scispace.com]
- 10. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Enfuvirtide Against Diverse HIV-1 Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Enfuvirtide, the first-in-class HIV fusion inhibitor, against a spectrum of HIV-1 clinical isolates. Through a detailed examination of clinical trial data, in vitro susceptibility studies, and resistance profiles, this document serves as a crucial resource for understanding the therapeutic positioning of this compound in the management of HIV-1 infection, particularly in treatment-experienced individuals.
Clinical Efficacy of this compound in Treatment-Experienced Patients
The landmark TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only) clinical trials established the clinical efficacy of this compound in heavily treatment-experienced patients with advanced HIV-1 disease. These phase III, open-label, randomized, multicenter trials compared the virological and immunological responses of patients receiving an optimized background (OB) regimen of antiretroviral drugs with or without the addition of this compound (90 mg twice daily by subcutaneous injection).
The primary endpoint was the magnitude of viral load reduction from baseline. The addition of this compound to an OB regimen resulted in a significantly greater and more sustained decline in plasma HIV-1 RNA levels compared to an OB regimen alone. Furthermore, patients in the this compound arm experienced a more robust increase in CD4+ T-cell counts, a critical marker of immune reconstitution.
Table 1: Summary of Clinical Efficacy Data from the TORO 1 and TORO 2 Trials
| Efficacy Outcome | This compound + Optimized Background (OB) | Optimized Background (OB) Alone |
| Week 24 | ||
| Mean HIV-1 RNA Change from Baseline (log10 copies/mL) | -1.7 | -0.8 |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +76 | +32 |
| Week 48 | ||
| Mean HIV-1 RNA Change from Baseline (log10 copies/mL) | -1.4 | -0.7 |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +91 | +45 |
| Patients with HIV-1 RNA <400 copies/mL | 30.4% | 12.0% |
| Patients with HIV-1 RNA <50 copies/mL | 18.3% | 7.8% |
Data compiled from the TORO 1 and TORO 2 clinical trials.
In Vitro Susceptibility of Diverse HIV-1 Clinical Isolates
This compound has demonstrated broad in vitro activity against a wide range of HIV-1 primary isolates, including different subtypes (clades) and viruses resistant to other classes of antiretroviral drugs. The susceptibility of HIV-1 to this compound is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture.
Studies have shown that while there is a natural variation in susceptibility to this compound among clinical isolates, the majority are susceptible to clinically achievable concentrations of the drug.[1]
Table 2: In Vitro Susceptibility of HIV-1 Clinical Isolates to this compound
| HIV-1 Isolate Type | IC50 Range (µg/mL) | Mean IC50 (µg/mL) |
| R5 (CCR5-tropic) Isolates | 0.003 - 1.002 | 0.2 ± 0.18 |
| X4 (CXCR4-tropic) Isolates | 0.001 - 0.480 | 0.1 ± 0.15 |
| This compound-Naive Patient Isolates | 0.004 - 8.192 | Not specified |
| Group O Isolates | 0.004 - 5.0 (nM) | Not specified |
| This compound-Resistant Mutants | 0.6 - 12.8 | Not specified |
IC50 values are highly dependent on the specific assay and cell type used. Data compiled from multiple in vitro studies.[1][2][3][4]
Comparison with Other HIV-1 Entry Inhibitors
This compound was the first approved entry inhibitor, a class of antiretrovirals that block the virus from entering host cells. Other entry inhibitors with different mechanisms of action have since been developed, including:
-
Maraviroc (CCR5 antagonist): This oral medication blocks the CCR5 co-receptor on the surface of CD4+ cells, preventing the entry of CCR5-tropic HIV-1.[5][6]
-
Ibalizumab (CD4 post-attachment inhibitor): This monoclonal antibody binds to the CD4 receptor and prevents conformational changes required for viral entry after the virus has attached.[7][8]
Direct head-to-head clinical trials comparing the efficacy of this compound with these other entry inhibitors are limited. However, data from their respective pivotal trials in treatment-experienced patients can provide some context for their relative performance. The MOTIVATE 1 and 2 trials for Maraviroc showed significant virologic suppression in patients with CCR5-tropic virus.[9] Similarly, studies on Ibalizumab have demonstrated its efficacy in heavily treatment-experienced patients with multidrug-resistant HIV-1.[8]
The choice of an entry inhibitor depends on several factors, including the patient's treatment history, viral tropism (for CCR5 antagonists), resistance profile, and route of administration. This compound's subcutaneous administration can be a disadvantage for some patients.[10]
This compound Resistance
Resistance to this compound is primarily associated with mutations in the first heptad repeat (HR1) region of the HIV-1 gp41 protein, the target of the drug.[11] These mutations reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory activity.
Table 3: Common this compound Resistance-Associated Mutations in gp41
| Amino Acid Position | Common Mutations |
| 36 | G36D, G36S, G36V |
| 38 | V38A, V38M, V38E |
| 40 | Q40H |
| 43 | N43D |
| 45 | L45M |
This is not an exhaustive list. The presence of multiple mutations can lead to higher levels of resistance.
Genotypic resistance testing is recommended to guide the use of this compound in clinical practice.
Experimental Protocols
Phenotypic Drug Susceptibility Assay for this compound
The in vitro susceptibility of HIV-1 isolates to this compound is commonly determined using a recombinant virus phenotypic assay. A general protocol involves the following steps:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR Amplification: The env gene, which codes for the gp160 envelope protein (including gp41), is reverse-transcribed into cDNA and then amplified using polymerase chain reaction (PCR).
-
Cloning: The amplified env gene is cloned into a replication-defective HIV-1 vector that lacks a functional env gene but contains a reporter gene (e.g., luciferase).
-
Pseudovirus Production: The recombinant vector is transfected into a producer cell line to generate pseudoviruses that carry the patient-derived envelope proteins on their surface.
-
Infection and Drug Inhibition: Target cells expressing CD4, CCR5, and CXCR4 are infected with the pseudoviruses in the presence of serial dilutions of this compound.
-
Readout: After a set incubation period, the reporter gene activity (e.g., luciferase activity) is measured.
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the reporter gene activity against the drug concentration.[2]
Visualizing the Mechanism of Action and Experimental Workflow
HIV-1 Entry and this compound's Mechanism of Action
The following diagram illustrates the key steps of HIV-1 entry into a host cell and the point at which this compound exerts its inhibitory effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to this compound during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline Genotypic and Phenotypic Susceptibilities of HIV-1 Group O to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of Human Immunodeficiency Virus Type 1 Baseline Susceptibility to the Fusion Inhibitors this compound and T-649 Reside outside the Peptide Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Maraviroc: clinical trials results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entry Inhibitors (this compound, Maraviroc) Mnemonic for USMLE [pixorize.com]
- 7. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel drug classes: entry inhibitors [this compound, chemokine (C-C motif) receptor 5 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Enfuvirtide and C34 in fusion inhibition assays
An Objective Guide for Researchers and Drug Development Professionals
Enfuvirtide (also known as T20) and C34 are potent peptide-based inhibitors of human immunodeficiency virus type 1 (HIV-1) entry. Both are derived from the C-terminal heptad repeat (HR2) region of the viral transmembrane glycoprotein gp41. They function by interrupting the final stages of the viral fusion process, preventing the viral and cellular membranes from merging, thus blocking viral entry into host cells. This guide provides a detailed comparison of their inhibitory performance, supported by experimental data and protocols.
Mechanism of Action: Blocking the Six-Helix Bundle
HIV-1 entry into a target cell is a multi-step process mediated by the envelope (Env) glycoproteins, gp120 and gp41.
-
Binding: The gp120 subunit binds to the CD4 receptor on the surface of a host T-cell.
-
Co-receptor Interaction: This binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4).
-
gp41 Activation: Co-receptor binding activates gp41, causing it to unfold and insert its N-terminal fusion peptide into the target cell membrane. This creates a "pre-hairpin" intermediate state.
-
Fusion: The gp41 molecule then refolds into a thermostable six-helix bundle (6-HB), pulling the viral and cellular membranes into close proximity and forcing them to fuse.
This compound and C34 are designed to mimic the HR2 region of gp41. They act extracellularly by binding to the HR1 domain of gp41 during the pre-hairpin intermediate stage.[1][2] This binding competitively inhibits the formation of the critical 6-HB, halting the fusion process and preventing the virus from entering the cell.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Synergistic Effect of Enfuvirtide with Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Enfuvirtide, a fusion inhibitor, when used in combination with reverse transcriptase inhibitors (RTIs) for the treatment of HIV-1. While the concept of a direct synergistic interaction at the cellular level between these two classes of drugs has been questioned due to their distinct mechanisms of action, this guide presents the available clinical and in vitro data to inform research and drug development.
One perspective in the field suggests that entry inhibitors like this compound and reverse-transcriptase inhibitors may not exhibit synergy because they target different stages of the HIV life cycle[1]. However, clinical evidence demonstrates a significant benefit when this compound is added to treatment regimens that include RTIs, particularly in treatment-experienced patients.
Clinical Performance of this compound in Combination with Optimized Background Regimens Containing Reverse Transcriptase Inhibitors
Clinical trials have consistently shown that the addition of this compound to an optimized background regimen (OBR), which typically includes a combination of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), results in superior virologic suppression and immune reconstitution compared to an OBR alone.
The pivotal TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only) phase III clinical trials evaluated the efficacy and safety of this compound in treatment-experienced HIV-1-infected patients. These studies demonstrated that the addition of this compound to an OBR led to a significantly greater reduction in viral load and increase in CD4+ T-cell counts compared to the OBR alone.
| Clinical Trial | Treatment Arm | Mean Change in HIV-1 RNA from Baseline (log10 copies/mL) at Week 48 | Mean Change in CD4+ T-cell Count from Baseline (cells/mm³) at Week 48 |
| TORO 1 & 2 (Pooled) | This compound + OBR | -1.48 | +91 |
| OBR Alone | -0.63 | +45 |
The ALLIANCE study, an open-label trial, assessed the role of this compound in NRTI-sparing regimens for highly treatment-experienced individuals. This study also demonstrated a significant and sustained virologic and immunologic response.
| Clinical Trial | Treatment Arm | Mean Reduction in Plasma HIV-1 RNA (log10 copies/mL) at Week 96 | Mean Increase in CD4+ T-cell Count (cells/µL) at Week 96 |
| ALLIANCE | This compound + NRTI-sparing regimen | -1.43 | +67[2] |
These clinical data underscore the substantial benefit of incorporating this compound into antiretroviral regimens that include RTIs for managing HIV-1 infection, especially in patients with limited treatment options.
Experimental Protocols for Quantifying Antiviral Synergy
The synergistic, additive, or antagonistic effects of drug combinations are quantified in vitro by determining the concentration of each drug required to inhibit viral replication by 50% (IC50), both alone and in combination. The Chou-Talalay method is a widely accepted approach for this analysis, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Key Experimental Assays:
-
HIV-1 p24 Antigen Capture Assay: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 core antigen in cell culture supernatants. A reduction in p24 levels indicates inhibition of viral replication.
-
Cell-Cell Fusion Assay: This assay measures the ability of the HIV-1 envelope glycoprotein (Env) to mediate the fusion of infected and uninfected cells, a process that can be inhibited by entry inhibitors like this compound.
Detailed Methodologies:
HIV-1 p24 Antigen Capture Assay Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the reverse transcriptase inhibitor(s) of interest, both individually and in combination at fixed ratios.
-
Drug Treatment: Add the drug dilutions to the cells and incubate for a specified period (e.g., 2 hours).
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercial or in-house ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each drug and combination. Use the Chou-Talalay method to determine the Combination Index (CI) and assess the nature of the interaction.
Cell-Cell Fusion Assay Protocol (Dye Transfer Assay):
-
Cell Labeling: Label two populations of cells (e.g., H9 cells) separately with two different fluorescent dyes, one for the cytoplasm (e.g., Calcein-AM) and one for the cell membrane (e.g., DiI).
-
Infection: Infect one population of the dual-labeled cells with HIV-1.
-
Co-culture and Drug Treatment: Co-culture the infected and uninfected labeled cells in the presence of serial dilutions of this compound and the RTI(s), alone and in combination.
-
Incubation: Incubate the co-culture to allow for cell-cell fusion.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of dual-labeled cells, which represents the extent of cell-cell fusion.
-
Data Analysis: Determine the IC50 values for the inhibition of cell-cell fusion for each drug and combination. Calculate the Combination Index (CI) using the Chou-Talalay method to evaluate synergy.
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound and Reverse Transcriptase Inhibitors
Caption: Mechanism of action of this compound and RTIs in the HIV-1 lifecycle.
Experimental Workflow for Synergy Quantification
Caption: Workflow for in vitro quantification of drug synergy.
Logical Relationship of Clinical Outcomes
Caption: Clinical outcomes of this compound combination therapy.
References
Navigating Enfuvirtide Resistance: A Comparative Guide to Genotypic Assays
For researchers, scientists, and drug development professionals, the accurate prediction of drug resistance is paramount in the management of HIV-1. This guide provides a comprehensive comparison of genotypic assays used to predict resistance to Enfuvirtide, a fusion inhibitor that targets the gp41 protein of the virus. We delve into the performance of various assays, present detailed experimental protocols, and explore alternative methods, supported by experimental data to inform your research and development endeavors.
This compound resistance is primarily associated with mutations in the first heptad repeat (HR1) region of the HIV-1 gp41 protein, specifically within codons 36 to 45. Genotypic assays, which identify these mutations through sequencing, are the preferred method for guiding treatment decisions in antiretroviral-naive patients due to their rapid turnaround time and lower cost compared to phenotypic assays.
Performance of Genotypic Assays: A Comparative Overview
Several genotypic assays are available for detecting this compound resistance, ranging from commercially available kits to in-house developed and validated methods. The performance of these assays is crucial for their clinical utility.
A study evaluating a gp41 assay utilizing the OpenGene DNA Sequencing System demonstrated a high success rate, obtaining sequence data from 98% of plasma samples. This assay showed excellent concordance with a "home brew" sequencing method, with 99.4% agreement at the nucleotide level and 99.1% at the codon level.[1] Another study comparing an in-house genotypic resistance test to the commercially available ViroSeq™ HIV-1 Genotyping System found a 94.3% concordance in identifying drug resistance-related mutation patterns.[2]
While direct head-to-head comparisons of all available commercial and in-house assays for this compound resistance are limited, the existing data suggests that well-validated in-house assays can perform comparably to commercial kits. The choice of assay may therefore depend on factors such as laboratory infrastructure, cost, and desired turnaround time.
Table 1: Comparison of Genotypic and Phenotypic Assays for this compound Resistance
| Feature | Genotypic Assays | Phenotypic Assays |
| Principle | Detects specific resistance-associated mutations in the gp41 gene. | Measures the ability of the virus to replicate in the presence of this compound. |
| Primary Output | List of mutations in the gp41 HR1 region. | Fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.[3] |
| Turnaround Time | 1-2 weeks. | 3-5 weeks.[2] |
| Cost | Generally lower. | Higher.[2] |
| Sensitivity | Can detect resistance mutations present as minor variants (depending on the sequencing method). | May not detect low-frequency resistant variants. |
| Interpretation | Requires knowledge of which mutations confer resistance. | Provides a direct measure of drug susceptibility. |
| Clinical Utility | Preferred for initial assessment in treatment-naive patients. | Useful for complex resistance patterns and when genotypic results are ambiguous. |
Correlation Between Genotype and Phenotype
The presence of specific mutations in the gp41 HR1 region generally correlates with reduced susceptibility to this compound. The most common resistance-associated mutations are found at positions G36, V38, Q40, N42, and N43.[4] The number and type of mutations can influence the level of phenotypic resistance. For instance, single amino acid substitutions can lead to significant increases in the this compound IC50, while double mutations often result in even higher levels of resistance.[5]
Table 2: Correlation of Key Genotypic Mutations with Phenotypic this compound Resistance
| Genotypic Mutation | Associated Phenotypic Response (Fold Change in IC50) |
| G36D/S/V/E | Variable, can contribute to significant resistance. |
| V38A/E/M | Commonly observed, associated with reduced susceptibility. |
| Q40H | Frequently detected in patients with virologic failure. |
| N42T | Can contribute to resistance, often in combination with other mutations. |
| N43D | A common mutation leading to reduced susceptibility. |
Note: The fold change in IC50 can be influenced by the viral backbone and the presence of other mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound resistance. Below are generalized protocols for population-based Sanger sequencing, a common in-house method.
Experimental Protocol: Population-Based Sanger Sequencing of HIV-1 gp41
1. Viral RNA Extraction:
-
Extract viral RNA from patient plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
2. Reverse Transcription and Nested PCR:
-
Perform reverse transcription to synthesize cDNA from the viral RNA using a gp41-specific reverse primer or random hexamers.
-
Amplify the gp41 HR1 region using a nested PCR approach with specific primers flanking the target region.
-
Outer PCR Primers:
-
Forward: (Example) 5'-CCTGCCTAACTCTATTCAC-3'
-
Reverse: (Example) 5'-AGCAGGAAGCACTATGGGCG-3'
-
-
Inner (Nested) PCR Primers:
-
Use a second set of primers internal to the first set to increase specificity and yield.
-
-
3. PCR Product Purification:
-
Purify the nested PCR product to remove primers, dNTPs, and other reaction components. This can be done using commercially available kits or enzymatic methods.
4. Cycle Sequencing:
-
Perform cycle sequencing using a BigDye™ Terminator Cycle Sequencing Kit with the purified PCR product and specific sequencing primers.
5. Sequence Purification:
-
Purify the sequencing products to remove unincorporated dye terminators.
6. Capillary Electrophoresis:
-
Analyze the purified sequencing products on an automated DNA sequencer.
7. Data Analysis:
-
Analyze the resulting electropherograms to identify mutations within the gp41 HR1 region (codons 36-45) by comparing the patient sequence to a wild-type reference sequence.
Alternative Methods for Predicting this compound Resistance
While Sanger sequencing is a widely used and validated method, newer technologies offer the potential for more comprehensive resistance analysis.
Deep Mutational Scanning: This high-throughput method allows for the quantification of the effect of all possible single amino acid mutations on this compound resistance. A study using this approach identified numerous novel resistance mutations in the N-terminal heptad repeat (NHR) and other regions of the Env protein, suggesting more complex resistance pathways than previously understood.[6]
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for genotypic analysis of this compound resistance.
Caption: Workflow for genotypic analysis of this compound resistance.
Logical Relationship of Resistance Mechanisms
The development of this compound resistance is a clear example of viral evolution under drug pressure. The following diagram illustrates the logical relationship between drug administration, mutation selection, and the resulting phenotype.
Caption: Logical flow of this compound resistance development.
References
- 1. Performance of Human Immunodeficiency Virus Type 1 gp41 Assays for Detecting this compound (T-20) Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an in-house genotyping resistance test for HIV-1 drug resistance interpretation and genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Characterization of determinants of genotypic and phenotypic resistance to this compound in baseline and on-treatment HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Enfuvirtide and its Modified Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the HIV fusion inhibitor Enfuvirtide and its modified analogues. The data presented is compiled from peer-reviewed studies to offer an objective overview of the cytotoxic profiles of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and various modified analogues. A higher CC50 value indicates lower cytotoxicity. The data consistently demonstrates that this compound and its modifications exhibit a low cytotoxic profile in vitro.
| Compound | Modification | Cell Line(s) | Assay | CC50 (µM) |
| This compound (T-20) | - | TZM-bl | XTT | > 100[1] |
| - | - | > 100[2] | ||
| This compound-PEG Conjugates (EP conjugates) | PEGylation | TZM-bl | XTT | > 100[1] |
| This compound-CP Conjugates | Carrier Pentasaccharide Conjugation | CEM, PBMCs | MTS | > 100[3] |
| LP-40 | Lipopeptide | - | - | > 100[2] |
| LP-50 | Lipopeptide | - | - | > 140[4] |
| LP-51 | Lipopeptide | - | - | > 140[4] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in the comparative data are provided below. These protocols are based on standard laboratory procedures.
XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt XTT to an orange-colored formazan product, which is soluble in aqueous solution. The intensity of the orange color is directly proportional to the number of living cells.
Materials:
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron-coupling reagent (e.g., Phenazine Methosulfate - PMS)
-
Cell culture medium
-
96-well microtiter plates
-
Microplate reader (absorbance at 450-500 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density in a final volume of 100 µL of culture medium per well. Include wells with medium only for background control.
-
Compound Addition: Add various concentrations of the test compounds (this compound or its analogues) to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Prepare the XTT/electron-coupling reagent mixture immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the development of the orange formazan color.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
MTS Cell Viability Assay
The MTS assay is another tetrazolium-based colorimetric assay for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture medium. This assay is generally considered to be simpler than the MTT assay as it does not require a solubilization step.
Materials:
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Electron-coupling reagent (e.g., Phenazine Ethosulfate - PES)
-
Cell culture medium
-
96-well microtiter plates
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density in 100 µL of culture medium per well.
-
Treatment: Add the desired concentrations of this compound or its analogues to the appropriate wells.
-
Incubation: Incubate the plate for the specified duration of the experiment at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background, calculate the cell viability as a percentage of the untreated control. The CC50 is then determined from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Comparison
Caption: Workflow for comparing in vitro cytotoxicity.
Generalized Signaling Pathways in Cytotoxicity
It is important to note that due to the low in vitro cytotoxicity of this compound and its analogues at therapeutic concentrations, specific signaling pathways mediating cell death have not been a primary focus of research and are not well-defined in the existing literature. The following diagram illustrates generalized pathways through which a substance could potentially induce cytotoxicity.
Caption: Potential mechanisms of drug-induced cytotoxicity.
References
Enfuvirtide's Efficacy Against HIV-1: A Comparative Analysis of Resistance in NHR and CHR Regions
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals analyzing the efficacy of the HIV-1 fusion inhibitor Enfuvirtide, particularly in the context of viral strains harboring mutations in the N-terminal Heptad Repeat (NHR) and C-terminal Heptad Repeat (CHR) regions of the gp41 protein. This document provides a comparative overview of this compound's performance against such resistant strains, supported by quantitative experimental data, detailed methodologies of key experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound (T-20) is the first-in-class HIV fusion inhibitor approved for clinical use.[1][2] It is a 36-amino acid synthetic peptide that mimics the C-terminal Heptad Repeat (CHR or HR2) region of the HIV-1 transmembrane glycoprotein gp41.[1][2] Its mechanism of action involves binding to the N-terminal Heptad Repeat (NHR or HR1) of gp41, thereby preventing the conformational changes necessary for the fusion of the viral and cellular membranes and subsequent viral entry into the host cell.[1][2] However, the emergence of drug-resistant HIV-1 strains, primarily through mutations in the gp41 NHR and CHR regions, has posed a significant challenge to its long-term efficacy.[1][3] This guide provides a detailed comparison of this compound's efficacy against these resistant strains and evaluates the performance of alternative fusion inhibitors.
HIV-1 Fusion and the Mechanism of Action of this compound
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Coreceptor binding induces further conformational changes, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, the gp41 NHR and CHR domains interact, folding into a stable six-helix bundle structure that brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the cytoplasm.[4][5]
This compound disrupts this process by binding to the NHR region of gp41, preventing the formation of the six-helix bundle and halting viral entry.[1]
This compound Resistance and the Role of NHR and CHR Mutations
Resistance to this compound primarily arises from mutations within a 10-amino acid motif in the NHR region of gp41, specifically between residues 36 and 45.[4][5] These mutations directly interfere with the binding of this compound to its target. Mutations in the CHR region have also been identified, often emerging as secondary or compensatory changes that can further reduce susceptibility to the drug.[3]
Comparative Efficacy of Fusion Inhibitors
The emergence of this compound resistance has spurred the development of second-generation fusion inhibitors with improved potency against resistant strains. This section compares the in vitro efficacy of this compound with several of these alternatives.
Table 1: Comparative IC50 Values of Fusion Inhibitors against this compound-Sensitive and -Resistant HIV-1 Strains
| HIV-1 Strain | Genotype | This compound IC50 (nM) | T-1249 IC50 (nM) | Sifuvirtide IC50 (nM) | CP32M IC50 (nM) | Reference(s) |
| NL4-3 | Wild-type | 6 - 49 | 3.3 - 3.62 | ~0.7 | 0.15 | [2][6][7][8] |
| NL4-3 (G36D) | NHR Mutant | 2,300 | - | - | - | [9] |
| NL4-3 (V38A) | NHR Mutant | 313 - 11,200 | - | 1.1 | - | [5][8][9] |
| NL4-3 (V38A/N42D) | NHR Mutant | 2,646 | - | 2.5 | - | [5][8] |
| NL4-3 (V38E/N42S) | NHR Mutant | 9,894 | - | - | - | [8] |
| NL4-3 (N43D) | NHR Mutant | - | - | - | - | [10] |
| HIV-1 IIIB | Wild-type | - | - | 1.2 | - | [5] |
| HIV-1 Bal | Wild-type | - | - | 1.5 | - | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are a representative range from the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound efficacy and resistance.
Site-Directed Mutagenesis of the HIV-1 env Gene
This protocol is used to introduce specific mutations into the env gene to study their effect on drug susceptibility.
-
Template Plasmid Preparation: A plasmid containing the wild-type HIV-1 env gene (e.g., from the NL4-3 strain) is used as a template.
-
Primer Design: Mutagenic primers, typically 25-45 bases in length, are designed to contain the desired mutation in the center, with at least 15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification: A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations. The PCR cycling conditions are optimized for the specific primers and template. A typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[11]
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.[12]
-
Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells for amplification.
-
Verification: The resulting plasmids are sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
HIV-1 Pseudovirus Production and Single-Cycle Infectivity Assay
This assay is used to measure the susceptibility of HIV-1 with specific env mutations to fusion inhibitors in a single round of infection.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[13][14]
-
Co-transfection: HEK293T cells are co-transfected with two plasmids: one expressing the desired HIV-1 Env protein (wild-type or mutant) and a second "backbone" plasmid that contains the rest of the HIV-1 genome but is deficient in env. This results in the production of pseudovirions that can infect cells once but are replication-incompetent.[13][14][15]
-
Virus Harvest: The virus-containing supernatant is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.[13][14]
-
Infectivity Assay:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.[3][16]
-
The pseudovirus is pre-incubated with serial dilutions of the fusion inhibitor for a short period.
-
The virus-drug mixture is then added to the target cells.
-
After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured.[16]
-
The drug concentration that inhibits virus infection by 50% (IC50) is calculated from the dose-response curve.
-
Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to block the fusion of cells expressing the HIV-1 Env protein with target cells expressing CD4 and coreceptors.
-
Cell Lines:
-
Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the fusion inhibitor.
-
Fusion Quantification: After a defined incubation period (e.g., 6 hours), the cells are lysed, and the activity of the reporter gene (e.g., β-galactosidase) is measured.[18] The signal is proportional to the extent of cell-cell fusion.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces the reporter signal by 50%.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a novel fusion inhibitor against resistant HIV-1 strains.
Conclusion
Mutations in the NHR and CHR regions of gp41 can significantly reduce the susceptibility of HIV-1 to this compound. The data presented in this guide highlight the challenges posed by this compound resistance and underscore the importance of developing next-generation fusion inhibitors. Alternatives such as T-1249, Sifuvirtide, and CP32M have demonstrated potent activity against this compound-resistant strains in vitro, offering promising avenues for future therapeutic strategies. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers dedicated to the ongoing development of novel and effective HIV-1 entry inhibitors.
References
- 1. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of Human Immunodeficiency Virus Type 1 to a Third-Generation Fusion Inhibitor Requires Multiple Mutations in gp41 and Is Accompanied by a Dramatic Loss of gp41 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.4. HIV-1-Mediated Cell–Cell Fusion Assay [bio-protocol.org]
- 5. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization [natap.org]
- 8. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against this compound- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Resistant Human Immunodeficiency Virus Type 1 in Patients Receiving Fusion Inhibitor (T-20) Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Enfuvirtide in a Research Environment: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of Enfuvirtide (sold under the brand name Fuzeon), a synthetic 36-amino acid peptide antir-retroviral agent, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
Key Disposal Principles and Regulatory Context
In a laboratory environment, this compound waste, including unused or expired drug product, reconstituted solutions, and all contaminated materials, must be managed as hazardous chemical waste. This is in accordance with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Disposal procedures for laboratory settings differ significantly from patient-home use instructions. It is imperative that laboratory personnel do not dispose of this compound or contaminated materials in standard trash or down the drain.
All disposal activities must adhere to federal, state, and local regulations governing hazardous waste.[1] It is the responsibility of the Principal Investigator or Laboratory Supervisor to ensure compliance with their institution's specific hazardous waste management plan.[2][3]
Summary of Disposal Procedures
The following table summarizes the recommended disposal methods for various types of this compound-related waste generated in a research laboratory.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound Powder | Hazardous Chemical Waste Incineration | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of in household garbage.[4] |
| Reconstituted this compound Solution | Hazardous Chemical Waste Incineration | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the sewage system.[4] |
| Empty Vials | Hazardous Chemical Waste Incineration | All vials that have contained this compound should be considered contaminated and disposed of as hazardous waste. |
| Contaminated Sharps (Needles/Syringes) | Hazardous Sharps Waste for Incineration | Place immediately into a puncture-resistant, FDA-cleared sharps container designated for hazardous waste. |
| Contaminated Labware (Gloves, Gowns, Pipette Tips, etc.) | Hazardous Chemical Waste Incineration | Collect in a designated, sealed, and properly labeled hazardous waste container.[2] |
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Establish a designated waste accumulation area within the laboratory for this compound-contaminated materials.
-
Use separate, clearly labeled, and sealed containers for:
-
Solid hazardous waste (unused powder, empty vials, contaminated personal protective equipment (PPE), and lab supplies).
-
Liquid hazardous waste (reconstituted this compound solutions).
-
Hazardous sharps waste.
-
-
-
Packaging and Labeling:
-
All hazardous waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.
-
Label all containers with "Hazardous Waste" and the full chemical name, "this compound." Include the date when waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a secondary containment bin to prevent spills.
-
Store in a secure area with limited access.
-
-
Disposal Request:
-
When waste containers are full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Do not attempt to transport hazardous waste off-site yourself.
-
Potential Deactivation and Degradation of this compound
While incineration is the standard and required method of disposal, understanding the chemical stability and degradation pathways of this compound can be informative for researchers. This compound, as a peptide, is susceptible to degradation under certain conditions.
Factors Affecting this compound Stability:
-
Temperature: this compound is sensitive to heat. Reconstituted solutions should be refrigerated and used within 24 hours.[6] Studies have shown that temperatures of 37°C can accelerate degradation.[7]
-
Light: Exposure to light can also hasten the degradation of this compound in solution.[7]
-
pH: Like other peptides, this compound's stability is pH-dependent. Peptides can undergo hydrolysis, deamidation, and oxidation at varying rates depending on the pH of the solution.[8][9]
Experimental Inactivation Methods (for research purposes only, not as a substitute for regulated disposal):
While no specific, validated protocols for the chemical inactivation of this compound for disposal purposes are readily available, general principles of peptide degradation could be applied in an experimental context. These methods would require thorough validation to ensure complete degradation of the active peptide.
-
Acid or Base Hydrolysis: Treatment with strong acids or bases can hydrolyze the peptide bonds, breaking the peptide into smaller fragments and individual amino acids. The specific conditions (reagent concentration, temperature, and time) would need to be determined experimentally.
-
Oxidation: Strong oxidizing agents can modify certain amino acid residues, leading to a loss of biological activity.
-
Autoclaving: While steam autoclaving is a common method for sterilizing biological waste, its effectiveness in degrading a stable peptide like this compound is not well-documented. Standard autoclave cycles (121°C for at least 30 minutes) may not be sufficient for complete chemical inactivation, and this method is not a substitute for proper hazardous waste disposal.[10][11]
It is crucial to reiterate that any attempt at chemical inactivation must be considered an experimental procedure and does not negate the requirement to dispose of the resulting material as hazardous waste in accordance with institutional and regulatory guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
- 1. osha.gov [osha.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. This compound | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoclaves for Medical Waste 101 | Stericycle [stericycle.ca]
- 11. spire-is.com [spire-is.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
